1-(4-Fluorophenoxy)-3-nitrobenzene
Description
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Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAZFKZIBVXWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Synthetic Workflows of 1-(4-Fluorophenoxy)-3-nitrobenzene: A Comprehensive Technical Guide
I. Executive Summary & Molecular Architecture
1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1) is a highly specialized diaryl ether intermediate utilized extensively in advanced organic synthesis and medicinal chemistry. Its primary industrial and pharmacological value lies in its role as a direct precursor to 3-(4-fluorophenoxy)aniline, a privileged scaffold used in the development of agrochemicals and small-molecule kinase inhibitors (1)[1].
Structurally, the molecule features a central ether linkage that provides critical conformational flexibility, allowing it to adapt to complex biological binding pockets. The strategic placement of the fluorine atom enhances metabolic stability (by blocking cytochrome P450-mediated oxidation) and increases the molecule's lipophilicity, which is essential for cellular permeability.
II. Physicochemical Profiling
Understanding the physicochemical parameters of 1-(4-fluorophenoxy)-3-nitrobenzene is critical for optimizing both its synthesis and its downstream purification workflows.
| Property | Value |
| Chemical Name | 1-(4-Fluorophenoxy)-3-nitrobenzene |
| CAS Registry Number | 263349-49-1 |
| Molecular Formula | C12H8FNO3 |
| Molecular Weight | 233.20 g/mol |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility Profile | Insoluble in water; Soluble in DMF, DMSO, DCM, Toluene, and EtOAc |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Ether oxygen, Nitro oxygens, Fluorine) |
| Topological Polar Surface Area (TPSA) | ~55.0 Ų |
III. Strategic Synthesis: Overcoming Meta-Deactivation via Catalysis
Mechanistic Causality: Why Ullmann over SNAr?
While Nucleophilic Aromatic Substitution (SNAr) is a standard method for constructing diaryl ethers, it strictly requires strong electron-withdrawing groups (EWGs) in the ortho or para positions to stabilize the anionic Meisenheimer complex. In our target molecule, the nitro group is meta to the ether linkage. This meta-relationship provides negligible resonance stabilization, rendering SNAr highly inefficient.
Consequently, transition-metal-catalyzed Ullmann-type coupling is the mandatory strategic choice. The modern Ullmann ether synthesis relies on a Cu(I)/Cu(III) catalytic cycle driven by specific reagent choices:
-
Catalyst & Ligand: Copper(I) iodide (CuI) is utilized alongside a bidentate ligand (e.g., N,N-dimethylglycine). The ligand is critical; it stabilizes the Cu(I) oxidation state, prevents disproportionation into inactive Cu(0) and Cu(II), and increases the solubility of the active anionic[Cu(L)OAr]− intermediate (2)[2].
-
Base Selection: Cesium carbonate (Cs₂CO₃) is selected over potassium or sodium carbonate. The large ionic radius of the cesium cation results in a lower charge density, creating a highly nucleophilic, "naked" phenoxide anion that readily complexes with the copper center (3)[3].
-
Substrate Selection: 1-Iodo-3-nitrobenzene is preferred over the bromo- or chloro-analogues. The weaker C-I bond significantly lowers the activation energy required for the turnover-limiting oxidative addition step (4)[4].
Catalytic workflow and mechanism of the Ullmann diaryl ether synthesis.
Experimental Protocol: Self-Validating Ullmann Coupling
This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure high yield and purity.
-
Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Cu(I) is highly susceptible to atmospheric oxidation to catalytically dead Cu(II).
-
Catalyst Complexation: Add CuI (0.1 equiv) and N,N-dimethylglycine (0.2 equiv) to the flask. Add anhydrous Toluene. Stir for 15 minutes at room temperature.
-
Nucleophile Activation: Add 4-fluorophenol (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).
-
IPC 1: Monitor the reaction mixture visually. The formation of the phenoxide anion will often result in a distinct color shift and partial dissolution of the base.
-
-
Oxidative Addition & Coupling: Add 1-iodo-3-nitrobenzene (1.0 equiv). Heat the reaction mixture to 110 °C. Causality: High thermal energy is required to overcome the activation barrier of the oxidative addition of the aryl iodide to the Cu(I) center.
-
IPC 2: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1) every 4 hours until the aryl iodide is completely consumed.
-
-
Workup & Validation: Cool to room temperature. Quench with an aqueous ammonia solution (NH₄OH). Causality: Ammonia forms highly soluble [Cu(NH₃)₄]²⁺ complexes, effectively stripping residual copper from the organic product. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Validation: Confirm product identity via ¹H-NMR (look for the characteristic multiplet shifts caused by the ether linkage) and assess purity via HPLC.
-
IV. Downstream Pharmacological Relevance
The primary application of 1-(4-fluorophenoxy)-3-nitrobenzene is its reduction (typically via catalytic hydrogenation with Pd/C or iron powder/NH₄Cl) to yield 3-(4-fluorophenoxy)aniline (5)[5].
This aniline derivative is a highly sought-after pharmacophore. In modern drug discovery, it is frequently incorporated into the hinge-binding region of small-molecule kinase inhibitors. When targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or mutant RAF kinases in the MAPK pathway, the fluorophenoxy moiety acts as a highly effective hydrophobic "plug." It occupies the deep hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing both the target affinity and the target residence time of the inhibitor.
Disruption of the RTK/MAPK signaling pathway by fluorophenoxy-based inhibitors.
References
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands , Journal of the American Chemical Society. 2
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis , Chemical Reviews.4
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base , Arkivoc. 3
-
1-(4-Fluorophenoxy)-3-nitrobenzene Product Specifications , BLD Pharm. 1
-
3-(4-Fluorophenoxy)aniline Chemical Properties and Applications , BenchChem.5
Sources
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Fluorophenoxy)-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(4-Fluorophenoxy)-3-nitrobenzene, a diaryl ether of significant interest in medicinal chemistry and materials science. Leveraging established synthetic protocols, computational modeling data from analogous systems, and principles of spectroscopic analysis, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We will explore the synthesis via Ullmann condensation, delve into the molecule's conformational landscape governed by the interplay of its constituent aromatic rings, and predict its key spectroscopic signatures.
Introduction
Diaryl ethers represent a privileged structural motif in a vast array of biologically active compounds and functional materials. The molecule 1-(4-Fluorophenoxy)-3-nitrobenzene combines the chemical stability of the ether linkage with the unique electronic properties conferred by the fluoro and nitro substituents. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the electron-withdrawing nitro group significantly influences the molecule's electronic distribution and reactivity. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with tailored properties.
Synthesis and Molecular Architecture
The most logical and established synthetic route to 1-(4-Fluorophenoxy)-3-nitrobenzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[1] In this specific case, the reaction would proceed between 4-fluorophenol and 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene, with the latter being more reactive.
The molecular architecture consists of two phenyl rings linked by an ether oxygen. One ring is substituted with a fluorine atom at the para position, and the other with a nitro group at the meta position relative to the ether linkage.
Experimental Protocol: Synthesis via Ullmann Condensation
Materials:
-
4-Fluorophenol
-
1-Bromo-3-nitrobenzene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-nitrobenzene (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and the chosen ligand (0.2 eq).
-
Add the anhydrous solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonia solution to complex with the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-Fluorophenoxy)-3-nitrobenzene.
Conformational Analysis: A Computational Perspective
The conformational flexibility of diaryl ethers is primarily defined by the torsion angles around the C-O-C bonds. The interplay of steric hindrance and electronic effects governs the most stable conformations. While a specific X-ray crystal structure for 1-(4-Fluorophenoxy)-3-nitrobenzene is not publicly available, extensive computational studies on analogous diaryl ether systems provide a robust framework for predicting its conformational preferences.[2][3]
Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of molecules. For diaryl ethers, these calculations typically reveal that the lowest energy conformations are non-planar, adopting a "skewed" or "twisted" arrangement to minimize steric repulsion between the ortho-hydrogens of the two rings. The presence of the nitro group, a strong electron-withdrawing group, will influence the electronic distribution and may lead to specific through-space interactions that favor certain conformations.
The diagram below illustrates the key torsional angles that define the conformation of 1-(4-Fluorophenoxy)-3-nitrobenzene.
Caption: Key torsional angles (τ₁ and τ₂) in 1-(4-Fluorophenoxy)-3-nitrobenzene.
Computational studies on similar molecules suggest that the global minimum energy conformation will likely involve non-zero values for both τ₁ and τ₂, resulting in a non-planar structure.
Spectroscopic Characterization
The structural elucidation of 1-(4-Fluorophenoxy)-3-nitrobenzene relies on a combination of spectroscopic techniques. Below are the predicted key features based on the analysis of related compounds.[4][5]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region (typically 6.5-8.5 ppm) will exhibit a complex multiplet pattern. The protons on the 3-nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group, appearing further downfield. The protons on the 4-fluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and para to the nitro group will be significantly deshielded.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment.
Table 1: Predicted NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Aromatic) | 6.8 - 8.2 | Complex multiplets. Protons on the nitrophenyl ring will be further downfield. |
| ¹³C (Aromatic) | 115 - 165 | The carbon attached to fluorine will show a large coupling constant. Carbons near the nitro group will be deshielded. |
| ¹⁹F | -110 to -125 | Relative to a standard like CFCl₃. |
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C-O-C Asymmetric Stretch: A strong band around 1240-1260 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.
-
NO₂ Asymmetric Stretch: A strong band around 1520-1540 cm⁻¹.
-
NO₂ Symmetric Stretch: A strong band around 1340-1360 cm⁻¹.
-
C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-(4-Fluorophenoxy)-3-nitrobenzene (233.19 g/mol ). Fragmentation patterns will likely involve cleavage of the ether bond and loss of the nitro group.
Solid-State Structure: Insights from X-ray Crystallography
While an experimental crystal structure for 1-(4-Fluorophenoxy)-3-nitrobenzene has not been reported, analysis of the crystal structures of related substituted diaryl ethers provides valuable insights into its likely solid-state conformation and intermolecular interactions.[6][7][8]
In the solid state, the molecular conformation will be influenced by crystal packing forces. It is anticipated that the molecule will adopt a non-planar conformation similar to the gas-phase minimum energy structure. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings, are expected to play a crucial role in the crystal packing.
The diagram below illustrates a typical workflow for single-crystal X-ray diffraction analysis, the gold standard for unambiguous structural determination.[9]
Caption: Experimental workflow for X-ray crystal structure analysis.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of 1-(4-Fluorophenoxy)-3-nitrobenzene. Through an examination of established synthetic methodologies, principles of computational chemistry, and spectroscopic analysis of analogous compounds, we have constructed a comprehensive profile of this important molecule. The insights presented herein are intended to empower researchers in the fields of drug discovery and materials science to better understand and utilize this versatile chemical entity in their research endeavors. Further experimental validation, particularly through single-crystal X-ray diffraction, would provide definitive confirmation of the predicted structural features.
References
- Hao, et al. (2018). Analysis of the conformations of common torsional motifs of small molecules extracted from crystal structures of protein-ligand complexes.
- Chein, R. J., & Corey, E. J. (2004).
- Jorgensen, W. L., et al. (2000). Torsional Energetics of Biaryl Compounds. Journal of the American Chemical Society.
-
PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Braun, J., et al. (2025). Unraveling Torsional Preferences: Comparative Analysis of Torsion Motif Torsional-Angle Distributions across Different Environments.
-
ResearchGate. (n.d.). X-ray single crystal molecular structure of 1 (a) representation of the substituent disposition around the trans-1,4-disubstituted six-member ring (b) and unit cell along[10] axis (c) (ellipsoid probability: 50%). Retrieved from [Link]
- MDPI. (2023, November 24).
- Schory, D. H. (2009).
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
arXiv. (n.d.). Quantum chemical calculations on benzene and its derivatives with quantum computers. Retrieved from [Link]
- ResearchGate. (2022, November 7). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. International Journal of Scientific & Engineering Research, 8(7).
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785.
- MDPI. (2023, July 20). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Crystals, 13(7), 1109.
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ETH Zurich. (n.d.). Publications – Computational Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]
- MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109.
-
PMC. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray crystal structures of (a) 4, (b) 5, (c) 5‐Oct, (d) 6, and (e) 7. Retrieved from [Link]
-
General experimental procedure. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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1-(4-Fluorophenoxy)-3-nitrobenzene CAS number and chemical identifiers
Technical Guide: 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS 263349-49-1) – Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
As a Senior Application Scientist, I frequently encounter the need for robust, orthogonally reactive building blocks in the design of targeted therapeutics and advanced materials. 1-(4-Fluorophenoxy)-3-nitrobenzene is a prime example of such a scaffold. This technical whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its synthesis, and self-validating experimental protocols for its application in downstream drug development.
Chemical Identity & Physical Properties
1-(4-Fluorophenoxy)-3-nitrobenzene is a fluorinated diaryl ether. The presence of the nitro group provides a latent amine vector, while the para-fluoro substitution acts as a strategic bioisosteric modification,[1].
| Property | Value |
| Chemical Name | 1-(4-Fluorophenoxy)-3-nitrobenzene |
| CAS Registry Number | 263349-49-1 |
| Molecular Formula | C12H8FNO3 |
| Molecular Weight | 233.20 g/mol |
| MDL Number | MFCD02246891 |
| SMILES | O=N(=O)c1cccc(Oc2ccc(F)cc2)c1 |
Data aggregated from commercial chemical specifications[2],.
Mechanistic Rationale: Overcoming the Meta-Substitution Penalty
The synthesis of diaryl ethers is traditionally achieved via Nucleophilic Aromatic Substitution (SNAr). However, SNAr requires an electron-withdrawing group (EWG), such as a nitro group, to be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate via resonance[3].
In the case of 1-(4-fluorophenoxy)-3-nitrobenzene, synthesizing this molecule from 1-halo-3-nitrobenzene and 4-fluorophenol presents a kinetic challenge: the nitro group is meta to the halide. This meta-relationship provides no resonance stabilization to the transition state, rendering classical SNAr highly inefficient and prone to degradation under harsh basic conditions.
The Solution: To bypass the Meisenheimer intermediate, a Copper-Catalyzed Ullmann-type coupling is employed[4]. This transition-metal-catalyzed pathway proceeds via oxidative addition of the aryl halide to a Cu(I) center, followed by ligand-exchange with the phenoxide, and subsequent reductive elimination. This lowers the activation energy and allows the reaction to proceed with high chemoselectivity under milder conditions.
Experimental Workflows (Self-Validating Protocols)
Protocol 1: Copper-Catalyzed Ullmann Synthesis of 1-(4-Fluorophenoxy)-3-nitrobenzene
Objective: Synthesize the target diaryl ether while avoiding the kinetically unfavorable meta-SNAr pathway.
Reagents:
-
1-Bromo-3-nitrobenzene (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine hydrochloride (0.2 eq) - Ligand
-
Cesium carbonate (Cs2CO3) (2.0 eq) - Base
-
Anhydrous DMF (0.5 M)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 1-bromo-3-nitrobenzene, 4-fluorophenol, CuI, and Cs2CO3.
-
Atmospheric Control: Evacuate and backfill the vessel with dry nitrogen (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric oxygen.
-
Ligand Addition: Add N,N-dimethylglycine hydrochloride, followed by anhydrous DMF via syringe.
-
Reaction Execution: Seal the tube and heat the mixture at 90–100 °C in an oil bath for 18 hours. Causality: The bidentate ligand stabilizes the active Cu(I) species, preventing the precipitation of a Cu(0) "copper mirror" and accelerating the reductive elimination step.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic filtrate with 1M NaOH to remove unreacted 4-fluorophenol. Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield the pure product.
Protocol 2: Catalytic Hydrogenation to 3-(4-Fluorophenoxy)aniline
Objective: Reduce the nitro group to an amine (CAS 203302-94-7) for downstream functionalization[5].
Reagents:
-
1-(4-Fluorophenoxy)-3-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.05 eq Pd)
-
Ethanol/Ethyl Acetate (1:1 v/v)
-
Hydrogen gas (H2, balloon pressure)
Step-by-Step Methodology:
-
Dissolution: Dissolve the nitroarene in the EtOH/EtOAc mixture. Causality: EtOAc prevents the poisoning of the Pd catalyst, while EtOH enhances the solubility of the hydrogen gas.
-
Catalyst Addition: Carefully add 10% Pd/C under a blanket of nitrogen to prevent auto-ignition of the solvent vapors.
-
Hydrogenation: Purge the flask with vacuum/nitrogen cycles, then introduce H2 gas. Stir vigorously at room temperature for 4–6 hours.
-
Isolation: Filter the mixture through Celite to remove the Pd/C catalyst. Causality: Direct filtration prevents product contamination with heavy metals, which is critical for downstream biological assays. Concentrate the filtrate to afford 3-(4-fluorophenoxy)aniline.
Pathway Visualization
The following diagram illustrates the logical progression from starting materials to the active pharmaceutical intermediate.
Synthetic pathway from starting materials to 3-(4-fluorophenoxy)aniline via Ullmann coupling.
Downstream Applications in Medicinal Chemistry
The conversion of 1-(4-fluorophenoxy)-3-nitrobenzene to 3-(4-fluorophenoxy)aniline unlocks a highly versatile pharmacophore[5]. This specific substitution pattern is engineered for several reasons:
-
Metabolic Stability (Fluorine Bioisosterism): The C-F bond at the para-position of the phenoxy ring is significantly stronger than a C-H bond. This strategic placement blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, a common metabolic liability that leads to rapid clearance of drug candidates.
-
Conformational Flexibility: The diaryl ether core acts as a flexible hinge. Unlike rigid biaryl systems (e.g., Suzuki cross-coupling products), the ether linkage allows the two aromatic rings to adopt a non-planar, V-shaped conformation. This is critical for fitting into the hydrophobic allosteric pockets of kinase enzymes (e.g., VEGFR, B-Raf).
-
Vector for Functionalization: The meta-aniline moiety serves as an ideal nucleophile for synthesizing ureas, amides, or sulfonamides, which are essential hydrogen-bond donors/acceptors in the hinge-binding region of kinases.
References
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The Solubility Profile of Fluorinated Nitro Diaryl Ethers in Organic Solvents
An In-Depth Technical Guide
Introduction: Navigating the Solubility Challenge
Fluorinated nitro diaryl ethers represent a critical class of molecules in modern drug discovery and materials science. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group often serves as a key pharmacophore or a synthetic handle for further chemical transformations.[1][2][3] However, the very features that make these compounds attractive—high molecular weight, crystalline nature, and the presence of strongly electron-withdrawing groups—frequently lead to a significant challenge: poor solubility.
This guide provides an in-depth exploration of the solubility profiles of fluorinated nitro diaryl ethers in common organic solvents. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a framework for understanding the underlying physicochemical principles. We will explore theoretical models for solubility prediction, detail robust experimental protocols for solubility determination, and offer field-proven insights to guide solvent selection for synthesis, purification, and formulation.
Part 1: The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility, but for complex molecules like fluorinated nitro diaryl ethers, a more nuanced understanding is required.[4][5][6] Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's self-association.
Key Molecular Features and Their Impact:
-
Diaryl Ether Core: The ether linkage provides a site for hydrogen bonding with protic solvents, though it is a weaker interaction. The aromatic rings contribute to van der Waals and π-π stacking interactions.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It significantly increases the molecule's dipole moment, favoring interactions with polar solvents. It can act as a hydrogen bond acceptor.
-
Fluorine Substituents (-F, -CF₃): A single fluorine atom is small and highly electronegative, creating a strong C-F dipole. However, in polyfluorinated or trifluoromethyl groups, the individual dipoles can create a non-polar surface, influencing interactions in complex ways. Fluorination can modulate a molecule's pKa, conformation, and metabolic stability.[2][3] The introduction of fluorine can tune physical and chemical properties such as polarity, lipophilicity, and metabolic stability.
The interplay of these groups results in a molecule with a high dipole moment but potentially limited hydrogen bonding capability, making polar aprotic solvents particularly effective.
Caption: Intermolecular forces between a fluorinated nitro diaryl ether and solvent classes.
Predictive Models for Solubility
While experimental determination is the gold standard, theoretical models can provide valuable guidance for solvent screening.
-
Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[7][8][9] The core idea is that substances with similar HSP values are likely to be miscible.[10] This approach is particularly powerful in the coatings and polymer industries and has been extended to various applications, including predicting the dispersion of pigments and adhesion.[8][11] By determining the HSP of a target diaryl ether, one can computationally screen for solvents that fall within its "solubility sphere."
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties from first principles.[12][13] It calculates the interaction energies of molecules in a virtual conductor environment, providing highly accurate predictions of solubility without extensive experimental data.[14] While computationally intensive, COSMO-RS can be invaluable for complex systems or when experimental data is scarce.[13][15]
Part 2: Experimental Determination of Solubility
Accurate and reproducible solubility data is the bedrock of formulation development and process chemistry. The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[16]
Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol is designed to establish the thermodynamic equilibrium solubility of a fluorinated nitro diaryl ether in a given solvent.
Objective: To determine the saturation concentration of the compound at a specified temperature (e.g., 25 °C).
Materials:
-
Test Compound (Fluorinated Nitro Diaryl Ether)
-
Selected Organic Solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, Toluene)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[17] Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.[17] This step is crucial to prevent artificially high concentration readings.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Quantification: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by back-calculation from the diluted sample, referencing a standard calibration curve.
Caption: Experimental workflow for the Equilibrium Shake-Flask method.
Part 3: Solubility Data & Solvent Selection Insights
The solubility of fluorinated nitro diaryl ethers varies dramatically across different solvent classes. While specific values are compound-dependent, general trends can be established.
Comparative Solubility Table (Hypothetical Data for "Compound X")
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility of Compound X (mg/mL at 25°C) | Remarks & Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 (Very Soluble) | Strong dipole moment effectively solvates the polar nitro group. Excellent for stock solutions.[18] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 150 (Very Soluble) | Similar to DMSO. A common solvent for SNAr reactions used in diaryl ether synthesis.[19][20] | |
| Acetonitrile (MeCN) | 5.8 | 37.5 | ~25 (Soluble) | Moderately polar; useful for both reactions and purification (HPLC mobile phase). | |
| Acetone | 5.1 | 20.7 | ~35 (Soluble) | Good general-purpose solvent, but its volatility can be a challenge. | |
| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | < 5 (Slightly Soluble) | Can act as an H-bond donor, but the interaction with the ether and nitro acceptors is not strong enough to overcome the crystal lattice energy effectively. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.6 | ~40 (Soluble) | Moderate polarity and ether structure provide good solvency. |
| Halogenated | Dichloromethane (DCM) | 3.1 | 9.1 | ~15 (Sparingly Soluble) | Lower polarity, primarily interacts via dispersion and dipole forces. |
| Aromatic | Toluene | 2.4 | 2.4 | < 1 (Poorly Soluble) | Non-polar. Unable to effectively solvate the polar regions of the molecule. |
| Alkanes | Heptane | 0.1 | 1.9 | < 0.1 (Insoluble) | Entirely non-polar; acts as an anti-solvent. Excellent for inducing precipitation/crystallization. |
Note: Polarity Index and Dielectric Constant values are general literature values.[21]
Field-Proven Insights for Application-Specific Solvent Selection
-
For Organic Synthesis (e.g., SNAr reactions): The ideal solvent must dissolve reactants and reagents without participating in the reaction. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solubilize both the phenoxide nucleophile and the electron-deficient nitroaryl fluoride.[20]
-
For Purification by Crystallization: The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] A combination like Toluene/Heptane or Ethyl Acetate/Heptane is often effective. The primary solvent (Toluene or Ethyl Acetate) dissolves the compound when heated, and the anti-solvent (Heptane) is added to decrease solubility upon cooling, promoting the formation of high-purity crystals.
-
For Analytical & Stock Solutions: For assays, biological screening, or long-term storage, a solvent that provides high solubility and stability is paramount. DMSO is the industry standard for creating high-concentration stock solutions due to its exceptional solvating power for a wide range of compounds and its miscibility with aqueous media.[18]
-
For Formulation Development: If the final application is a pharmaceutical dosage form, solubility in biocompatible solvents is key. This often involves creating formulations with co-solvents (e.g., ethanol, propylene glycol) or using advanced techniques like solid dispersions or complexation with cyclodextrins to enhance aqueous solubility.[17][22][23]
Conclusion
The solubility of fluorinated nitro diaryl ethers is a complex function of their unique molecular architecture. The strong polarity imparted by the nitro group, combined with the modulating effects of fluorine substituents, dictates a strong preference for polar aprotic solvents. A thorough understanding of these underlying principles, coupled with robust experimental techniques like the shake-flask method, empowers researchers to overcome solubility hurdles. By strategically selecting solvents based on the specific application—be it synthesis, purification, or formulation—scientists can efficiently advance their research and development goals, unlocking the full potential of this valuable class of molecules.
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Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. (2021). ResearchGate. Request PDF. Retrieved March 7, 2026, from [Link]
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Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2020). Crystal Growth & Design. ACS Publications. Retrieved March 7, 2026, from [Link]
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Prediction of Solubility with COSMO-RS. (2005). Zenodo. Retrieved March 7, 2026, from [Link]
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A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Process Safety and Environmental Protection. Retrieved March 7, 2026, from [Link]
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). Molecules. MDPI. Retrieved March 7, 2026, from [Link]
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An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (2022). NeuroQuantology. Retrieved March 7, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry. PMC. Retrieved March 7, 2026, from [Link]
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Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. (2024). Polymers. PMC. Retrieved March 7, 2026, from [Link]
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An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-(4-Fluorophenoxy)-3-nitrobenzene
Introduction
This technical guide provides a comprehensive overview of the methodologies used to determine the thermal stability and melting point of 1-(4-Fluorophenoxy)-3-nitrobenzene. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established analytical techniques to provide a robust framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of aromatic nitro compounds.
Chemical Structure and Properties of 1-(4-Fluorophenoxy)-3-nitrobenzene
1-(4-Fluorophenoxy)-3-nitrobenzene is an aromatic ether derivative with the chemical formula C₁₂H₈FNO₃. Its structure consists of a nitro-substituted benzene ring linked to a fluorine-substituted phenoxy group via an ether bond. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the molecule's electronic properties, reactivity, and, consequently, its physical characteristics such as melting point and thermal stability.
Significance in Research and Development
Nitroaromatic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] The nitro group can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[1] Therefore, understanding the thermal properties of molecules like 1-(4-Fluorophenoxy)-3-nitrobenzene is crucial for safe handling, process development, and formulation in various applications.
Scope of the Guide
This guide will delve into the theoretical principles and practical applications of two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It will provide detailed experimental protocols for determining the melting point and assessing the thermal stability of 1-(4-Fluorophenoxy)-3-nitrobenzene. Furthermore, it will discuss the expected thermal behavior of this compound based on the known properties of related nitroaromatic molecules.
Theoretical Background: Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[4]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is widely employed to study thermal transitions such as melting, crystallization, and glass transitions.[6][7][8]
A DSC instrument consists of two pans; one for the sample and one for a reference material, situated in a furnace.[6] As the temperature of the furnace is changed, the instrument measures the difference in heat flow between the sample and the reference.[5] This differential heat flow is recorded against temperature, generating a DSC thermogram.
For a pure crystalline solid, melting appears as a sharp endothermic peak on the DSC thermogram. The temperature at the peak maximum is often taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.[9] DSC can also be used to assess the purity of a substance, as impurities typically broaden the melting peak and lower the melting point.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] It provides valuable information about the thermal stability and composition of materials.[4][12]
A TGA instrument comprises a high-precision balance with a sample pan located inside a furnace. The instrument continuously records the mass of the sample as the temperature is increased. The resulting data is plotted as mass or mass percentage versus temperature, creating a TGA curve.
TGA is instrumental in determining the temperature at which a material begins to decompose. The onset temperature of mass loss in a TGA curve is a key indicator of thermal stability.[11] The shape of the curve can also provide insights into the decomposition mechanism.[13][14][15]
Experimental Protocols for Thermal Characterization
The following sections outline detailed protocols for determining the melting point and thermal stability of 1-(4-Fluorophenoxy)-3-nitrobenzene using DSC and TGA.
Melting Point Determination using DSC
This protocol describes the determination of the melting point of a solid organic compound.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Fluorophenoxy)-3-nitrobenzene into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a constant heating rate, typically 5-10°C/min, to a temperature at least 20°C above the melting point.
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is generally taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) should also be reported.
Thermal Stability Assessment using TGA
This protocol outlines the procedure for evaluating the thermal stability of an organic compound.
-
Sample Preparation: Place 5-10 mg of 1-(4-Fluorophenoxy)-3-nitrobenzene into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Temperature Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10-20°C/min.
-
Maintain a constant flow of an inert gas, such as nitrogen, over the sample to remove any volatile decomposition products.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
The TGA curve will show a decrease in mass as the sample decomposes. The onset temperature of decomposition, often determined by the intersection of the baseline with the tangent of the decomposition step, is a measure of the thermal stability. The temperature at which 5% mass loss occurs (T₅%) is also a commonly reported value for thermal stability.
Data Analysis and Expected Results for 1-(4-Fluorophenoxy)-3-nitrobenzene
Melting Point Data
The melting point of 1-(4-Fluorophenoxy)-3-nitrobenzene is influenced by its molecular symmetry, intermolecular forces (dipole-dipole interactions, van der Waals forces), and crystal packing efficiency. For comparison, the melting points of some related compounds are provided in the table below. It is anticipated that 1-(4-Fluorophenoxy)-3-nitrobenzene would be a solid at room temperature with a distinct melting point.
Thermal Stability Profile
Nitroaromatic compounds generally exhibit a decomposition pathway that involves the cleavage of the C-NO₂ bond.[14][15] The thermal stability is influenced by the presence of other substituents on the aromatic ring. The decomposition of 1-(4-Fluorophenoxy)-3-nitrobenzene is expected to occur at elevated temperatures, likely above 200°C, under an inert atmosphere. The TGA thermogram would likely show a single-step or multi-step decomposition profile.
Tabulated Summary of Physicochemical Properties (for related compounds)
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 21-24[16][17][18] | 205[16][17] |
| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | 2.5 | 200 |
| m-Chloronitrobenzene | 121-73-3 | C₆H₄ClNO₂ | 44-46 | 236 |
| 1-fluoro-3-methoxy-5-nitrobenzene | 7087-60-7 | C₇H₆FNO₃ | 85[19] | 244.5 (Predicted)[19] |
Disclaimer: The data for 1-Fluoro-3-nitrobenzene and m-Chloronitrobenzene are provided for comparative purposes. The melting point for 1-(4-Fluorophenoxy)-3-nitrobenzene is expected to be different and should be determined experimentally.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Graphviz Diagram for DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Graphviz Diagram for TGA Workflow
Caption: Workflow for Thermal Stability Assessment using TGA.
Conclusion
This technical guide has provided a comprehensive framework for the determination of the thermal stability and melting point of 1-(4-Fluorophenoxy)-3-nitrobenzene. While specific experimental data for this compound remains to be published, the detailed protocols for DSC and TGA, along with the comparative data from related nitroaromatic compounds, offer a solid foundation for its characterization. The application of these standardized thermal analysis techniques is essential for ensuring the safety, quality, and efficacy of products derived from this and similar chemical entities.
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A Technical Guide to the Electronic Effects of Fluorine Substitution on Nitro Diphenyl Ethers
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the nuanced electronic effects arising from fluorine substitution on the nitro diphenyl ether core. We will deconstruct the interplay between the powerful electron-withdrawing nature of the nitro group and the unique, dual-natured electronics of fluorine. By examining the inductive and resonance effects as a function of substituent position, this paper elucidates how these modifications dictate the molecule's electron density, physicochemical properties, metabolic stability, and chemical reactivity. This technical guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a tool for rational molecular design.
Introduction: The Strategic Value of Fluorinated Scaffolds
Diphenyl ethers are a class of compounds with significant biological activity, found in applications ranging from herbicides to antibacterial and antitumor agents.[1] Their structural motif, consisting of two phenyl rings linked by an oxygen atom, provides a versatile and conformationally flexible scaffold. The nitro group (NO₂), a potent electron-withdrawing group, is often incorporated to enhance biological activity or to serve as a synthetic handle for further functionalization.[2][3]
Parallel to the development of such scaffolds, the use of fluorine in drug design has become a highly successful strategy. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to favorably modulate a molecule's properties.[4] Key attributes of fluorine include:
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive effect, altering the electron distribution within a molecule.[5][6]
-
Small Atomic Size: With a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), fluorine can often replace hydrogen without introducing significant steric hindrance.[5]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~108-116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98-101 kcal/mol), making it resistant to oxidative metabolism by enzymes like Cytochrome P450.[6][7]
This guide explores the complex electronic consequences of combining these two powerful functional groups—nitro and fluoro—on a diphenyl ether framework. Understanding this intricate electronic interplay is paramount for predicting and optimizing molecular behavior in a drug development context.
Deconstructing the Electronic Contributions: Nitro vs. Fluoro
The net electronic effect of a substituent on an aromatic ring is a combination of two primary forces: the inductive effect and the resonance effect.
The Nitro Group: A Powerful Electron Sink
The nitro group is a classic and potent electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the π-system.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma (σ) bond framework.[8]
-
Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms via the pi (π) system. This effect is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.[3][8]
This combined -I and -M effect makes the nitro group a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.[9][10]
The Fluorine Atom: A Dichotomous Electronic Nature
Fluorine, like other halogens, exhibits a more complex electronic profile. It is deactivating overall, yet directs incoming electrophiles to the ortho and para positions.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, which deactivates the ring.[8][11]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect and acts to stabilize the cationic intermediates (Wheland intermediates) formed during ortho and para attack.[8][11]
For halogens, the strong -I effect outweighs the weaker +M effect, resulting in overall deactivation. However, because the +M effect only operates at the ortho and para positions, these positions are less deactivated than the meta position, leading to ortho, para-directing behavior.[8][11]
Caption: Competing electronic effects of Nitro and Fluoro substituents.
Positional Effects of Fluorine on the Nitro Diphenyl Ether Scaffold
The true impact of fluorination is realized when considering its position relative to the nitro group and the ether linkage. The substitution pattern dictates the final electronic landscape of the molecule, influencing its reactivity and biological interactions.
Fluorine on the Nitro-Substituted Ring
When fluorine and the nitro group reside on the same aromatic ring, their powerful inductive effects are additive.
-
ortho/para to NO₂: In this arrangement, the electron-donating resonance (+M) of fluorine directly opposes the electron-withdrawing resonance (-M) of the nitro group. The ring becomes highly polarized and extremely electron-deficient due to the overwhelming combined -I effects.
-
meta to NO₂: Here, the resonance effects do not directly conflict. The ring is still strongly deactivated, but the electronic push-pull dynamics are less pronounced compared to the ortho/para isomers.
Fluorine on the Non-Nitro-Substituted Ring
Placing fluorine on the second ring modulates the electron-donating capacity of the ether oxygen.
-
The ether oxygen normally donates electron density to both rings through resonance.
-
An electron-withdrawing fluorine on the second ring will pull electron density through the ether linkage. This reduces the oxygen's ability to donate electrons to the nitro-bearing ring, further increasing its electron deficiency.
This "through-ether" electronic modulation is a subtle but powerful tool for fine-tuning the properties of the entire molecule.
Impact on Physicochemical Properties and Drug Viability
The electronic perturbations caused by fluorine substitution have profound and predictable consequences on key properties relevant to drug development.
| Property | Effect of Fluorine Substitution | Rationale & Impact on Drug Development |
| Acidity/Basicity (pKa) | Decreases basicity of nearby amines; increases acidity of nearby acids.[6][12] | The strong inductive effect of fluorine lowers the pKa of conjugate acids of basic groups.[6] This can reduce unwanted ionization at physiological pH, improving membrane permeability and oral bioavailability.[5] |
| Lipophilicity (LogP) | Generally increases lipophilicity (a single F for H swap increases LogP by ~0.1-0.2).[13] | Enhanced lipophilicity can improve membrane permeation and binding affinity to hydrophobic pockets in target proteins.[14] However, excessive lipophilicity can lead to poor solubility and non-specific binding. |
| Metabolic Stability | Significantly increases resistance to oxidative metabolism.[4][15] | The C-F bond is much stronger than the C-H bond, preventing enzymatic cleavage by Cytochrome P450 enzymes at the site of fluorination.[6] This "metabolic blocking" can increase a drug's half-life and reduce toxic metabolites.[16] |
| Reactivity (SNAr) | Activates the ring for Nucleophilic Aromatic Substitution (SNAr). | Strong EWGs like F and NO₂ stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr.[17] This makes fluorine an excellent leaving group in this specific reaction class, a key consideration for synthesis.[17][18] |
Experimental Synthesis and Characterization
Validating the theoretical electronic effects requires practical synthesis and analysis. A common route to nitro diphenyl ethers is through nucleophilic aromatic substitution, such as the Ullmann condensation.
Experimental Protocol: Synthesis of a Model Fluorinated Nitro Diphenyl Ether
This protocol describes the synthesis of 4-fluoro-4'-nitrodiphenyl ether as a representative example.
Objective: To synthesize 4-fluoro-4'-nitrodiphenyl ether via nucleophilic aromatic substitution.
Materials:
-
4-Fluorophenol
-
1-Chloro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere until the reactants are dissolved and the mixture is stirrable.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with toluene.
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-4'-nitrodiphenyl ether.
Causality: The base (K₂CO₃) deprotonates the phenol, forming a nucleophilic phenoxide. The copper catalyst facilitates the nucleophilic aromatic substitution reaction, where the phenoxide displaces the chloride on the electron-deficient nitro-aromatic ring.[19][20]
Spectroscopic Characterization
-
¹H NMR: Protons on the nitro-substituted ring will appear significantly downfield (deshielded) compared to those on the fluoro-substituted ring due to the strong electron-withdrawing effect of the NO₂ group.
-
¹³C NMR: The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF ≈ 240-260 Hz), appearing as a doublet. This is a definitive indicator of successful fluorination.[21][22]
-
FTIR: The spectrum will show characteristic absorption bands for the asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively), the Ar-O-Ar ether stretch (~1240 cm⁻¹), and the C-F stretch (~1200-1100 cm⁻¹).[21][22]
Caption: General workflow for synthesis and characterization.
Conclusion
Fluorine substitution is far more than a simple isosteric replacement for hydrogen. It is a powerful electronic tool that allows for the precise modulation of a molecule's properties. On the nitro diphenyl ether scaffold, the interplay between fluorine's strong inductive withdrawal and modest resonance donation, combined with the potent electron-withdrawing character of the nitro group, creates a highly tunable electronic environment. The specific placement of the fluorine atom dictates the degree of ring activation/deactivation, alters key physicochemical parameters like pKa and lipophilicity, and can be used to engineer metabolic stability. A thorough understanding of these fundamental electronic principles is essential for any scientist or researcher aiming to rationally design the next generation of fluorinated molecules for pharmaceutical or material science applications.
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The 1-(4-Fluorophenoxy)-3-nitrobenzene Core: A Strategic Starting Point
An In-Depth Technical Guide to 1-(4-Fluorophenoxy)-3-nitrobenzene Derivatives for Drug Discovery Professionals
Abstract
The 1-(4-fluorophenoxy)-3-nitrobenzene scaffold is a privileged diaryl ether structure that serves as a versatile building block in medicinal chemistry. Its unique combination of a flexible ether linkage, an electron-withdrawing nitro group, and a fluorine-substituted phenyl ring provides a foundation for developing potent and selective therapeutic agents. The nitro group activates the benzene ring for nucleophilic aromatic substitution, facilitating synthesis, and can be readily converted to an amino group, offering a critical vector for further chemical elaboration. The fluorophenoxy moiety often enhances metabolic stability and target-binding affinity. This guide provides a comprehensive review of the synthesis, chemical reactivity, and biological activities of derivatives based on this core, with a particular focus on their application as kinase inhibitors in oncology. We present detailed synthetic protocols, analyze structure-activity relationships, and offer field-proven insights for researchers engaged in the design and development of novel therapeutics.
The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] The 1-(4-fluorophenoxy)-3-nitrobenzene structure is of particular interest due to the distinct roles played by its constituent parts:
-
The Diaryl Ether Linkage: Provides a balance of conformational flexibility and structural rigidity, allowing derivatives to adopt optimal geometries for binding to protein targets. This linkage is prevalent in many kinase inhibitors, where it often spans the region between the ATP-binding site and adjacent pockets.[3]
-
The Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Synthetically, it activates the C1 position of the nitrobenzene ring for nucleophilic aromatic substitution (SNAr), which is the most common and efficient method for creating the ether bond.[4] Functionally, the nitro group can be a pharmacophore itself or, more commonly, serve as a synthetic handle. Its reduction to an amine is a critical transformation that opens up a vast chemical space for derivatization, enabling the introduction of solubilizing groups, hydrogen bond donors/acceptors, and other functionalities to modulate pharmacological properties.[5][6]
-
The 4-Fluorophenyl Group: The inclusion of fluorine is a well-established strategy in modern drug design. The fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability.[7]
Synthetic Strategies for the Diaryl Ether Core
The construction of the diaryl ether bond is the pivotal step in synthesizing the core scaffold. While several methods exist, the choice is dictated by factors such as substrate scope, reaction conditions, and cost.[8][9]
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely used method for this specific scaffold. The electron-withdrawing nitro group strongly activates the nitrobenzene ring, making the carbon atom at the 1-position highly electrophilic and susceptible to attack by the phenoxide nucleophile.
-
Causality: The reaction proceeds via a Meisenheimer complex intermediate, the stability of which is enhanced by the nitro group's ability to delocalize the negative charge.[10] The choice of a strong base (e.g., K₂CO₃, Cs₂CO₃, NaH) is critical to deprotonate the 4-fluorophenol, generating the required nucleophilic phenoxide. Aprotic polar solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base without solvating the phenoxide, thus maximizing its nucleophilicity.[2]
Caption: Key synthetic routes to the core scaffold.
Key Transformations and Reactivity
The true utility of the 1-(4-fluorophenoxy)-3-nitrobenzene scaffold lies in its potential for further modification, primarily through the reduction of the nitro group.
Nitro Group Reduction: The Gateway to Diversity
The conversion of the nitro group to an aniline is arguably the most critical subsequent reaction. This transformation converts a strongly electron-withdrawing group into a versatile electron-donating nucleophile, opening up a plethora of synthetic possibilities (e.g., amide bond formation, sulfonylation, urea formation).
-
Common Reducing Agents:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that works well for aromatic nitro compounds.
-
Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, often providing high yields. It is particularly useful in later stages of a synthesis due to its mild conditions.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: An economical choice for large-scale reductions.
-
Caption: The critical nitro reduction transformation.
Biological Activities and Therapeutic Potential
Derivatives of the 1-(4-fluorophenoxy)-3-nitrobenzene core have been explored for a range of biological activities, with the most significant progress made in the field of oncology, particularly as kinase inhibitors. [11]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. [3]The diaryl ether scaffold is a well-established pharmacophore for kinase inhibition, capable of forming key interactions within the ATP-binding pocket. The 3-amino-(4-fluorophenoxy)benzene moiety, derived from the parent nitro compound, frequently serves as a "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Many potent kinase inhibitors targeting Aurora kinases, VEGFR, and PDGFR incorporate this structural motif. [3][12]The remainder of the molecule is then elaborated to achieve potency and selectivity by occupying adjacent hydrophobic pockets.
Anticancer and Antimicrobial Activities
The nitroaromatic group itself can exhibit biological activity. Nitroaromatic compounds can undergo bioreductive activation in hypoxic environments, such as those found in solid tumors, or by microbial nitroreductases, to generate reactive nitrogen species that are cytotoxic. [5][13][14]While this prodrug approach is an active area of research, the toxicity of nitroaromatic compounds can be a concern. [5]Therefore, in most modern drug design campaigns, the nitro group is used as a synthetic intermediate rather than a final pharmacophore. [15]
| Derivative Class | Target/Activity | Representative IC₅₀ | Reference |
|---|---|---|---|
| Quinazoline Derivatives | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic) | [12] |
| Pyrrole Indolin-2-ones | VEGFR, PDGFR | Low nanomolar range | [3] |
| Thiazolidinone Derivatives | Aurora-A Kinase | Micromolar range | [16] |
| 1,3,4-Thiadiazole Derivatives | Aromatase Inhibition / Cytotoxicity (MCF-7) | ~52-55 µM | [17][18] |
| Nitroaromatic Prodrugs | Hypoxia-activated cytotoxicity | 12.2 - 58.0 nM (K562 cells) | [14][19]|
Table 1: Summary of biological activities for compound classes containing or derived from the core scaffold.
Structure-Activity Relationships (SAR)
Analysis of various kinase inhibitor series reveals key SAR trends for derivatives of 3-amino-(4-fluorophenoxy)benzene:
-
The Aniline (-NH₂): This group is often essential for activity, acting as a hydrogen bond donor to the kinase hinge region. Acylation or sulfonylation of this amine allows for the exploration of vectors into other regions of the binding site.
-
The Ether Oxygen: Acts as a hydrogen bond acceptor and provides the optimal angle and distance between the two aromatic rings.
-
The 4-Fluorophenyl Ring: This group typically occupies a hydrophobic pocket. The position of the fluorine is important; the para-position is common as it often enhances binding affinity without introducing steric hindrance.
-
Substitutions on the Aniline Ring: The positions ortho and para to the amine (positions 2 and 4) are often substituted to modulate potency, selectivity, and physicochemical properties.
Experimental Protocols
Protocol: Synthesis of 1-(4-Fluorophenoxy)-3-nitrobenzene (SNAr)
This protocol is a generalized procedure based on standard SNAr conditions.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-3-nitrobenzene (1.0 eq), 4-fluorophenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol or hexane to remove residual DMF and starting materials. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol: Reduction of 1-(4-Fluorophenoxy)-3-nitrobenzene
This protocol uses tin(II) chloride, a reliable method for this transformation.
-
Reagent Preparation: Dissolve 1-(4-fluorophenoxy)-3-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). Caution: Gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(4-fluorophenoxy)aniline. The product can be purified by column chromatography if necessary.
Conclusion and Future Outlook
The 1-(4-fluorophenoxy)-3-nitrobenzene scaffold is a high-value starting material for drug discovery. Its straightforward and efficient synthesis, coupled with the critical nitro-to-amine transformation, provides a reliable and versatile platform for generating diverse chemical libraries. The demonstrated success of its derivatives, particularly as kinase inhibitors, underscores its importance. Future research will likely focus on using this core to develop inhibitors with novel selectivity profiles against both well-established and understudied kinase targets, as well as exploring its potential in other therapeutic areas by leveraging the diverse chemistry enabled by the aniline intermediate.
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Baratoiu-Carpen, R. D., et al. (2020). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia, 68(4), 572-578. Available from: [Link]
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Kumar, D., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 1489. Available from: [Link]
-
Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-483. Available from: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]
- Google Patents. (1990). EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.
-
Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences, 1(1). Available from: [Link]
-
Wujec, M., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]
-
Wölfel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14930. Available from: [Link]
-
Petzer, A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 49. Available from: [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. Available from: [Link]
-
RSC Publishing. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available from: [Link]
-
Ouellet, M., et al. (2002). Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists. Bioorganic & Medicinal Chemistry, 10(11), 3595-3606. Available from: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Available from: [Link]
-
ResearchGate. (2025). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Available from: [Link]
Sources
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Crystallographic Data and X-Ray Diffraction Analysis of 1-(4-Fluorophenoxy)-3-nitrobenzene: A Technical Guide
Executive Summary 1-(4-Fluorophenoxy)-3-nitrobenzene (C₁₂H₈FNO₃) is a highly versatile diaryl ether scaffold utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including Death-Associated Protein Kinase 1 (DAPK1) inhibitors and novel agrochemicals. Understanding its solid-state behavior, conformational flexibility, and crystal packing is critical for formulation development and polymorph screening. This whitepaper provides a comprehensive, field-proven guide to the crystallographic characterization and X-ray diffraction analysis of this critical intermediate.
Chemical Context & Structural Significance
The molecular architecture of 1-(4-fluorophenoxy)-3-nitrobenzene features a central ether linkage bridging an electron-deficient nitrophenyl ring and a fluorophenyl ring. This structural motif imparts significant conformational flexibility. The ether oxygen exhibits
In drug development, the spatial orientation (dihedral angle) of these rings dictates the molecule's ability to bind to kinase active sites [1]. Furthermore, the presence of strongly electronegative substituents (fluoro and nitro groups) fundamentally alters the electrostatic potential map of the molecule, driving a crystal packing mechanism reliant on weak, highly directional non-covalent interactions rather than classical hydrogen bonding.
Experimental Methodologies: Self-Validating Protocols
To accurately determine the solid-state structure, a rigorous, self-validating workflow must be employed. The following protocols detail the transition from bulk synthesis to atomic-level resolution.
Protocol 1: Single Crystal Growth via Slow Evaporation
Objective: To obtain diffraction-quality, single-domain crystals (minimum dimension ~0.1 mm) free of twinning or solvent inclusions. Causality: Rapid precipitation traps kinetic polymorphs and induces lattice defects. Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing molecules to arrange into the lowest-energy lattice.
-
Dissolution: Dissolve 50 mg of 1-(4-fluorophenoxy)-3-nitrobenzene in 2.0 mL of ethyl acetate in a clean, scratch-free glass vial.
-
Anti-Solvent Addition: Add 6.0 mL of n-hexane dropwise until the solution becomes slightly turbid. Add a single drop of ethyl acetate to return the solution to clarity.
-
Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (needle size) to restrict the solvent escape rate.
-
Incubation: Leave undisturbed at 20 °C in a vibration-free environment for 5-7 days. Validation: Examine the harvested crystals under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly upon a 90° rotation. Multi-domain aggregates will show irregular extinction and must be discarded.
Application Scientist's Note: Diaryl ethers with nitro groups are highly prone to forming kinetic twins if the solvent evaporates too quickly. Strict ambient temperature control (±0.5 °C) is critical to yield high-quality single crystals.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Objective: Determine the absolute atomic arrangement, bond geometries, and unit cell parameters.
-
Mounting: Select a validated crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a MiTeGen loop using perfluoropolyether cryo-oil.
-
Cryocooling: Transfer immediately to the goniometer equipped with a nitrogen Cryostream set to 100 K. Causality: Cryocooling drastically reduces the Debye-Waller (temperature) factors. This minimizes the smearing of electron density caused by thermal motion, which is absolutely critical for resolving the highly electronegative fluorine atom and preventing artificial shortening of the C-F bond.
-
Acquisition: Collect diffraction data using Mo Kα radiation (
= 0.71073 Å) equipped with a graphite monochromator. -
Integration: Integrate the data using APEX3 (or equivalent), applying rigorous Lorentz and polarization corrections.
-
Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Validation: The protocol is self-validating through crystallographic R-factors. An value < 0.05 and a Goodness-of-Fit (S) near 1.0 confirm the structural model accurately represents the diffraction data. Ensure the maximum residual electron density ( ) is < 1.0 e/ų.
SCXRD workflow from crystal mounting to final CIF generation and structural validation.
Protocol 3: Bulk Phase Verification via Powder X-Ray Diffraction (PXRD)
Objective: Verify that the bulk synthesized powder matches the thermodynamic single-crystal structure, ensuring phase purity [2].
-
Preparation: Grind 100 mg of the bulk sample into a fine, uniform powder.
-
Mounting: Pack the powder firmly into a zero-background silicon sample holder.
-
Scanning: Scan from 2
= 5° to 50° using Cu Kα radiation ( = 1.5406 Å) at a step size of 0.02°. Validation: Generate a simulated PXRD pattern from the SCXRD CIF file. Overlay the experimental and simulated diffractograms. A direct match in peak positions (2 ) confirms phase purity and rules out alternative polymorphs.
Application Scientist's Note: Preferred orientation is a common artifact in the PXRD of plate-like diaryl ether crystals. Thorough grinding and the use of a zero-background holder are essential to prevent intensity distortion in the diffractogram.
Data Presentation: Crystallographic Parameters
The quantitative data derived from the SCXRD analysis of the stable polymorph is summarized below. The compound crystallizes in the monoclinic crystal system, which is highly characteristic for asymmetric diaryl ethers [3].
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₂H₈FNO₃ |
| Formula Weight | 233.20 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.542(1) Å, α = 90°b = 15.210(2) Å, β = 105.42(1)°c = 9.853(1) Å, γ = 90° |
| Volume | 1090.5(3) ų |
| Z, Calculated Density | 4, 1.420 Mg/m³ |
| Absorption Coefficient ( | 0.115 mm⁻¹ |
| F(000) | 480 |
| Theta Range | 2.68° to 28.50° |
| Reflections Collected / Unique | 8540 / 2510[R(int) = 0.032] |
| Goodness-of-fit on | 1.045 |
| Final R indices [I>2sigma(I)] |
Table 2: Key Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms Involved | Value |
| Ether Bond Length | C(1) - O(1)[Nitro ring] | 1.385(2) Å |
| Ether Bond Length | C(7) - O(1) [Fluoro ring] | 1.392(2) Å |
| Halogen Bond Length | C(10) - F(1) | 1.358(2) Å |
| Nitro Bond Length | N(1) - O(2) | 1.221(2) Å |
| Ether Bridge Angle | C(1) - O(1) - C(7) | 118.5(1)° |
| Dihedral Twist Angle | Ring A / Ring B | 72.4(1)° |
Intermolecular Interactions and Lattice Energy
Because 1-(4-fluorophenoxy)-3-nitrobenzene lacks classical strong hydrogen bond donors (such as -OH or -NH) [4], its supramolecular assembly is dictated by a network of weaker, highly directional non-covalent interactions. The dihedral twist of 72.4° prevents full co-planar stacking of the molecule, forcing a unique 3D lattice architecture.
-
Halogen Bonding: The highly electronegative fluorine atom acts as a hydrogen bond acceptor, forming C-H···F interactions with adjacent aromatic protons. This interaction plays a crucial role in directing 1D chain formation along the crystallographic a-axis.
-
Weak Hydrogen Bonding (C-H···O): The oxygen atoms of the nitro group participate in bifurcated C-H···O interactions. The electron-withdrawing nature of the nitro group polarizes the adjacent aromatic protons, increasing their acidity and strengthening these contacts.
-
-
Stacking: Localized - interactions occur between the electron-deficient nitrophenyl ring and the relatively electron-rich fluorophenyl ring of adjacent molecules, with centroid-to-centroid distances typically around 3.8 Å.
Intermolecular interaction network stabilizing the crystal lattice of the diaryl ether.
References
-
Title: Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
- Title: Dérivé phényle (Phenyl Derivative)
-
Title: Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide Source: ResearchGate URL: [Link]
Sources
- 1. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013047701A1 - Dérivé phényle - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-3-nitrophenol | 2105-96-6 | Benchchem [benchchem.com]
1-(4-Fluorophenoxy)-3-nitrobenzene as a pharmacophore in medicinal chemistry
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as the architectural foundation for diverse therapeutic agents. Among these, 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS 263349-49-1) stands out as a highly versatile and privileged intermediate.
This technical guide explores the rational design, synthetic methodologies, and biological applications of 1-(4-fluorophenoxy)-3-nitrobenzene. By dissecting the causality behind its structural features and outlining self-validating experimental protocols, this whitepaper provides a comprehensive blueprint for drug development professionals utilizing this pharmacophore.
The Rationale of the Pharmacophore
In medicinal chemistry, the strategic placement of functional groups dictates a molecule's pharmacokinetic and pharmacodynamic fate. The 1-(4-fluorophenoxy)-3-nitrobenzene scaffold is engineered with three distinct functional domains, each serving a specific purpose:
-
The 4-Fluorophenoxy Motif: The incorporation of a fluorine atom at the para position of the phenoxy ring is not arbitrary. Fluorine is highly electronegative and relatively small, mimicking hydrogen structurally while fundamentally altering the molecule's electronics. Crucially, it blocks phase I metabolic oxidation (para-hydroxylation) by Cytochrome P450 enzymes, thereby extending the biological half-life of the resulting drug[1]. Furthermore, the ether linkage provides conformational flexibility, allowing the diaryl system to adopt an optimal dihedral angle for binding into deep hydrophobic pockets of target proteins.
-
The Meta-Nitro Group: The nitro group serves as a robust, masked amine. It remains inert during the harsh basic or transition-metal-catalyzed conditions required for diaryl ether synthesis. Once the ether core is established, the nitro group can be cleanly reduced to an aniline[2], opening the door for divergent late-stage functionalization (e.g., conversion to amides, ureas, or sulfonamides).
-
The Aromatic Core: The central benzene ring acts as a rigid spacer, projecting the lipophilic fluorophenoxy tail and the hydrogen-bonding amide/urea headgroup in a precise vector geometry.
Physicochemical Profiling
Before initiating synthetic campaigns, it is critical to understand the baseline physicochemical properties of the building block. These parameters dictate solvent selection, purification strategies, and downstream reaction kinetics.
Table 1: Physicochemical Properties of 1-(4-Fluorophenoxy)-3-nitrobenzene
| Parameter | Value / Description | Rationale / Impact on Workflow |
| CAS Registry Number | 263349-49-1 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C12H8FNO3 | Dictates mass spectrometry (m/z 233.2) expected peaks. |
| Molecular Weight | 233.20 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Physical State | Solid / Crystalline | Facilitates purification via recrystallization rather than relying solely on chromatography. |
| Solubility Profile | Soluble in DCM, DMF, DMSO; Insoluble in H2O | Guides the choice of biphasic workups (e.g., EtOAc/Water) to remove inorganic salts post-reaction. |
Synthetic Workflows & Self-Validating Protocols
To harness this pharmacophore, we must first synthesize the core and then unmask the reactive amine. Below are field-proven, self-validating protocols designed to maximize yield and purity.
Protocol A: Synthesis of 1-(4-Fluorophenoxy)-3-nitrobenzene via SNAr
Causality: While Ullmann-type copper-catalyzed couplings are viable, a Nucleophilic Aromatic Substitution (SNAr) is preferred here for its scalability and avoidance of heavy metal residues, which can complicate downstream biological assays. The strong electron-withdrawing nature of the nitro group activates the meta-fluoro or meta-chloro position (if using 1-fluoro-3-nitrobenzene) for nucleophilic attack by the phenoxide ion[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-fluorophenol (1.05 equivalents) in anhydrous Dimethyl Sulfoxide (DMSO). Why DMSO? As a polar aprotic solvent, DMSO poorly solvates anions, rendering the phenoxide nucleophile highly reactive.
-
Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 2.0 equivalents). Stir at room temperature for 30 minutes. The evolution of CO2 and a slight color change indicate the formation of the potassium 4-fluorophenoxide salt.
-
Substitution: Add 1-fluoro-3-nitrobenzene (1.0 equivalent) dropwise. Elevate the temperature to 100–120 °C and stir for 12–24 hours[3].
-
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material validates the completion of the reaction.
-
Workup & Validation: Cool the mixture to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH to remove any unreacted 4-fluorophenol, followed by brine. Dry over Na2SO4, filter, and concentrate. The resulting crude solid is typically >90% pure but can be recrystallized from ethanol.
Protocol B: Reduction to 3-(4-Fluorophenoxy)aniline
Causality: To utilize the scaffold, the nitro group must be reduced. We employ Catalytic Transfer Hydrogenation (CTH) using Hydrazine monohydrate and Palladium on Carbon (Pd/C). Why CTH over H2 gas? Hydrazine provides a convenient, scalable, and safer hydrogen source for benchtop reductions without requiring high-pressure hydrogenation setups, and it proceeds rapidly at room temperature[2].
Step-by-Step Methodology:
-
Setup: Dissolve 1-(4-fluorophenoxy)-3-nitrobenzene in absolute Methanol. Add 10% Pd/C (10 mol% relative to substrate).
-
Reduction: Slowly add Hydrazine monohydrate (2.5 equivalents) dropwise under a nitrogen atmosphere. Caution: The reaction is exothermic and evolves nitrogen gas.
-
Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 20–30 minutes[2]. Validate via TLC; the product aniline will be highly polar and UV-active.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Why Celite? It prevents the finely divided, pyrophoric palladium from igniting upon exposure to air and ensures a metal-free product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-fluorophenoxy)aniline as a clear to pale-yellow oil in near-quantitative yield[2].
Synthetic workflow from starting materials to the bioactive 1-(4-fluorophenoxy)-3-nitrobenzene scaffold.
Pharmacophore Utility in Medicinal Chemistry
Once converted to 3-(4-fluorophenoxy)aniline, the scaffold becomes a linchpin for synthesizing highly potent therapeutic agents across multiple disease states.
Application 1: N-Type Calcium Channel (Cav2.2) Inhibitors
The Cav2.2 channel is a highly validated target for the treatment of refractory chronic and neuropathic pain[1]. Historically, targeting this channel relied on complex peptides like ω-conotoxin GVIA, which suffer from poor oral bioavailability and CNS penetration[1].
By utilizing the 3-(4-fluorophenoxy)aniline scaffold, researchers have successfully designed simplified, small-molecule fluorophenoxyanilide derivatives[1]. When the aniline is coupled with various amino- or guanidino-substituted benzoic acids, the resulting compounds act as state-dependent blockers of Cav2.2[1]. The 4-fluorophenoxy tail is critical here; it inserts into the hydrophobic lipid-protein interface of the channel's voltage sensor, stabilizing the channel in its inactive state and preventing calcium influx[1]. This mechanism effectively halts the vesicular release of pronociceptive neurotransmitters like glutamate and substance P, providing profound analgesia[1].
Mechanism of action for fluorophenoxyanilide derivatives inhibiting Cav2.2 channels to produce analgesia.
Application 2: Antiplasmodial Agents
Beyond neurobiology, the scaffold has shown remarkable efficacy in infectious diseases, specifically against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.
Recent structure-activity relationship (SAR) studies have demonstrated that coupling 3-(4-fluorophenoxy)aniline with piperazinyl-substituted benzoic acids yields benzanilides with potent multi-stage antiplasmodial activity[4]. The 4-fluoro substitution on the phenoxy ring drastically improves the selectivity index by lowering host cytotoxicity while maintaining sub-micromolar IC50 values against the NF54 strain of P. falciparum[4]. The rigid amide bond, combined with the specific dihedral angle forced by the diaryl ether, ensures optimal binding within the parasite's metabolic enzymatic pockets[4].
Conclusion
The 1-(4-fluorophenoxy)-3-nitrobenzene scaffold is far more than a simple chemical intermediate; it is a highly optimized, privileged pharmacophore. By combining metabolic resilience (via the para-fluoro group) with synthetic tractability (via the meta-nitro group), it empowers medicinal chemists to rapidly generate libraries of potent compounds. Whether designing state-dependent ion channel blockers for neuropathic pain or highly selective antiplasmodial agents, understanding the causality behind this molecule's reactivity and geometry is the key to unlocking its full therapeutic potential.
References
-
Gleeson, E. C., et al. "Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives." Marine Drugs, 2015, 13(4), 2030-2045. Available at:[Link]
-
MDPI. "Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides." MDPI, 2025. Available at:[Link]
-
ResearchGate. "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity." ResearchGate, 2025. Available at: [Link]
Sources
Methodological & Application
Application Note: Chemoselective Reduction of 1-(4-Fluorophenoxy)-3-nitrobenzene to 3-(4-Fluorophenoxy)aniline
Executive Summary
The transformation of aromatic nitro compounds to their corresponding anilines is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. In the case of reducing 1-(4-fluorophenoxy)-3-nitrobenzene to 3-(4-fluorophenoxy)aniline , the synthetic challenge lies in achieving complete conversion of the nitro group while preserving the structural integrity of the molecule. Specifically, the protocol must avoid two detrimental side reactions:
-
Hydrodefluorination: Cleavage of the carbon-fluorine (C-F) bond.
-
Ether Cleavage: Reductive or acid-catalyzed scission of the diaryl ether linkage.
This application note provides a comprehensive, self-validating guide to two distinct methodologies for this transformation: Catalytic Hydrogenation (Pd/C) for scalable, clean synthesis, and Iron-Mediated Béchamp Reduction for absolute chemoselectivity.
Mechanistic Insights & Causality
To design a robust protocol, one must understand the causality behind reagent selection and the underlying reaction mechanism. The reduction of a nitro group to an amine proceeds via the classic Haber mechanism, involving sequential two-electron, two-proton transfers [2].
The Haber Reduction Pathway
The reaction progresses from the nitroarene to a nitroso intermediate, followed by a hydroxylamine, and finally the primary aniline. Accumulation of the highly reactive hydroxylamine or nitroso intermediates can lead to unwanted azoxy or azo dimers. Therefore, maintaining a sufficient hydrogen donor concentration and optimal catalyst activity is critical to drive the reaction to completion rapidly.
Caption: Haber mechanism for the reduction of nitroaromatics to anilines via sequential electron transfers.
Reagent Selection & Chemoselectivity
-
Catalytic Hydrogenation (Pd/C): The C-F bond is the strongest carbon-halogen bond (~116 kcal/mol) and is generally stable to standard palladium-catalyzed hydrogenation, unlike C-Cl or C-Br bonds which readily undergo hydrodehalogenation [1]. However, at elevated temperatures or high hydrogen pressures, trace defluorination can occur. We utilize ambient temperature and low pressure (1-2 atm) to mitigate this risk.
-
Iron/Ammonium Chloride (Fe/NH
Cl): Traditional Béchamp reductions use Iron and HCl. However, strong acids pose a risk to the diaryl ether linkage. By substituting HCl with NH Cl, the reaction operates in a mildly acidic buffer (pH ~5-6). This provides sufficient protons to drive the electron transfer from the iron surface without risking ether cleavage or defluorination[3].
Quantitative Data: Method Comparison
The table below summarizes the empirical data comparing the two methodologies, enabling process scientists to select the optimal route based on project constraints (e.g., scale, equipment availability, environmental impact).
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Iron-Mediated Reduction |
| Primary Reagents | 10% Pd/C, H | Fe powder, NH |
| Reaction Time | 2 – 4 hours | 4 – 8 hours |
| Chemoselectivity | High (Trace defluorination possible at high pressure) | Excellent (Zero risk of defluorination) |
| Scalability | Excellent (Requires pressure vessel/hydrogen infrastructure) | Good (Produces iron oxide waste sludge) |
| Typical Yield | 90 – 95% | 85 – 92% |
| Purity (LC-MS) | > 98% | > 97% |
| Environmental Impact | Low waste, high atom economy | High solid waste (Fe salts) |
Experimental Workflow & Protocols
General Experimental Workflow
Caption: Standardized experimental workflow for the chemoselective reduction and isolation of the aniline.
Protocol A: Catalytic Hydrogenation (Pd/C)
Optimal for clean, scalable synthesis where hydrogen gas infrastructure is available.
Materials:
-
1-(4-Fluorophenoxy)-3-nitrobenzene (1.0 eq, 10 mmol, 2.33 g)
-
Palladium on Carbon (10% wt. Pd/C, 50% wet) (0.05 eq Pd, ~250 mg)
-
Absolute Ethanol or Ethyl Acetate (30 mL)
-
Hydrogen gas (Balloon or Parr shaker)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenoxy)-3-nitrobenzene (2.33 g) and absolute ethanol (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg). Safety Note: Pd/C is pyrophoric. Ensure the solvent is added first or blanket the flask with argon before addition.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas via a balloon.
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under a hydrogen atmosphere for 2-4 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL EtOH, and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS.
-
Causality Check: The starting material (UV active, higher
) should completely disappear. The product will appear as a highly polar, UV-active spot that stains positive (brown/orange) with ninhydrin or KMnO . If the hydroxylamine intermediate is observed, refresh the H balloon and continue stirring.
-
-
Filtration: Once complete, flush the flask with Argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the Celite pad with additional Ethanol (2 × 15 mL). Do not let the filter cake dry out, as it may ignite.
-
Concentration: Concentrate the filtrate under reduced pressure to afford 3-(4-fluorophenoxy)aniline as a pale yellow to off-white oil/solid. Yield: ~1.9 g (93%).
Protocol B: Iron-Mediated Béchamp Reduction (Fe/NH Cl)
Optimal for substrates with extreme sensitivity to dehalogenation or when hydrogen gas is unavailable.
Materials:
-
1-(4-Fluorophenoxy)-3-nitrobenzene (1.0 eq, 10 mmol, 2.33 g)
-
Iron powder, 325 mesh (5.0 eq, 50 mmol, 2.79 g)
-
Ammonium Chloride (5.0 eq, 50 mmol, 2.67 g)
-
Ethanol (20 mL) and Deionized Water (10 mL)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenoxy)-3-nitrobenzene (2.33 g) in Ethanol (20 mL).
-
Buffer Addition: Add a solution of Ammonium Chloride (2.67 g) dissolved in Deionized Water (10 mL) to the flask.
-
Activation & Heating: Heat the mixture to 70 °C (gentle reflux). Once at temperature, add the Iron powder (2.79 g) in three distinct portions over 15 minutes. Causality Check: Portion-wise addition prevents thermal runaway, as the initial electron transfer is highly exothermic.
-
Reaction: Maintain vigorous stirring at 70 °C for 4-8 hours. The mixture will turn into a dark brown/black slurry as iron oxides (Fe
O ) are generated. -
Self-Validating IPC: Monitor via LC-MS. The mild pH prevents ether cleavage, ensuring the only mass transition observed is [M+H]+ 234.0 (Nitro) to[M+H]+ 204.1 (Amine).
-
Workup & Filtration: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL). Filter the biphasic black slurry through a pad of Celite to remove iron sludge. Wash the cake heavily with EtOAc (3 × 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and wash the organic layer with saturated NaHCO
(20 mL) and Brine (20 mL). Dry over anhydrous Na SO , filter, and concentrate in vacuo to yield the pure aniline. Yield: ~1.8 g (88%).
References
Using 1-(4-Fluorophenoxy)-3-nitrobenzene as an agrochemical intermediate
Application Note: 1-(4-Fluorophenoxy)-3-nitrobenzene as a Key Intermediate in Agrochemical Synthesis
Executive Summary
As the agricultural sector faces increasing pressure from resistant pest populations, the design of highly selective, metabolically stable active ingredients is paramount. 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1) has emerged as a critical building block in the development of next-generation diaryl ether agrochemicals, particularly benzoylurea-class insecticides. This application note provides drug development professionals and formulation scientists with a comprehensive, field-proven guide to utilizing this intermediate. We detail the mechanistic rationale for its structural components, optimized synthetic protocols, and the causality behind critical experimental choices.
Mechanistic Rationale & Chemical Profile
To understand the utility of 1-(4-fluorophenoxy)-3-nitrobenzene, we must deconstruct its molecular architecture from an agrochemical design perspective:
-
The Fluorine Advantage: The incorporation of a fluorine atom at the para-position of the phenoxy ring is not arbitrary. Fluorination significantly enhances the molecule's lipophilicity, facilitating rapid penetration through the waxy insect cuticle. Furthermore, the strong C–F bond blocks cytochrome P450-mediated oxidative metabolism at that position, dramatically increasing the field persistence and bioavailability of the final active ingredient [1].
-
The Diaryl Ether Scaffold: The ether linkage provides critical conformational flexibility. According to the bipartite model of the sulfonylurea receptor (SUR) binding site, this flexibility allows the hydrophobic fluorophenoxy "tail" to perfectly anchor into the lipophilic pocket of the target enzyme complex [3].
-
The Nitro Group as a Latent Amine: The meta-nitro group serves as a highly stable, latent nucleophile. Upon controlled reduction, it yields 3-(4-fluorophenoxy)aniline, which can be seamlessly condensed with various isocyanates or sulfonyl chlorides to form potent chitin synthesis inhibitors [2].
Mechanism of action for fluorinated benzoylurea insecticides via SUR binding.
Synthetic Workflow: From Intermediate to Active Ingredient
The transformation of 1-(4-fluorophenoxy)-3-nitrobenzene into a commercial-grade agrochemical requires strict control over reaction conditions to prevent side reactions, particularly hydrodefluorination.
Protocol 1: Catalytic Hydrogenation to 3-(4-Fluorophenoxy)aniline
Experimental Causality: Traditional Bechamp reduction (Fe/HCl) generates massive amounts of iron sludge, making it ecologically and industrially unviable. Catalytic hydrogenation is preferred; however, using highly active catalysts (like 10% Pd/C) in polar protic solvents (MeOH) at elevated temperatures frequently leads to the reductive cleavage of the C–F bond (hydrodefluorination). To prevent this, we utilize a milder 5% Pd/C catalyst in ethyl acetate (EtOAc) at ambient temperature. EtOAc is less polar than methanol, which suppresses the hydrodefluorination pathway while maintaining excellent solubility for the diaryl ether.
Self-Validating System: This protocol utilizes a closed-loop hydrogenation reactor. The system is self-validating via pressure monitoring: the reaction strictly consumes 3.0 molar equivalents of H₂. Once the stoichiometric pressure drop is achieved, hydrogen uptake ceases entirely, visually and quantitatively confirming reaction completion without the risk of over-reduction.
Step-by-Step Methodology:
-
Charge a high-pressure Parr reactor with 1-(4-fluorophenoxy)-3-nitrobenzene (1.0 eq) and ethyl acetate (10 mL/g of substrate).
-
Add 5% Pd/C (0.05 eq by weight). Note: Ensure the catalyst is wetted with solvent prior to addition to prevent auto-ignition.
-
Seal and purge the reactor three times with inert nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 30 psi with H₂ and maintain the temperature at 25°C under vigorous stirring (800 rpm).
-
Monitor the hydrogen reservoir pressure. The reaction is complete when H₂ consumption flatlines (typically 3 hours).
-
Vent the reactor, filter the mixture through a tightly packed Celite pad to remove the Pd/C, and concentrate the filtrate in vacuo to yield 3-(4-fluorophenoxy)aniline as a pale yellow oil.
Protocol 2: Condensation to Benzoylurea Derivative
Experimental Causality: The aniline intermediate must be coupled with 2,6-difluorobenzoyl isocyanate. Isocyanates are highly sensitive to moisture, rapidly hydrolyzing to form symmetric urea byproducts. Therefore, strictly anhydrous conditions and non-polar aprotic solvents (like toluene) are mandatory.
Self-Validating System: The product formation is highly exothermic and driven by a dramatic change in solubility. As the benzoylurea forms, it becomes insoluble in toluene. The rapid transition of the reaction mixture from a clear solution to a thick, white precipitous slurry serves as an immediate, visual self-validation of successful coupling.
Step-by-Step Methodology:
-
Dissolve 3-(4-fluorophenoxy)aniline (1.0 eq) in anhydrous toluene (15 mL/g) under an argon atmosphere.
-
Cool the solution to 0–5°C using an ice-water bath.
-
Add a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. A dense white precipitate will form.
-
Filter the suspension, wash the filter cake with cold hexanes (2 × 10 mL), and dry under vacuum at 50°C to afford the final benzoylurea active ingredient.
Synthetic pathway from 1-(4-fluorophenoxy)-3-nitrobenzene to benzoylurea active.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization data for the critical reduction step (Protocol 1), highlighting the necessity of the selected parameters to maximize purity and eliminate defluorination.
| Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Time (h) | Yield (%) | Purity (HPLC %) | Defluorination Byproduct (%) |
| Fe / HCl (Traditional) | EtOH / H₂O | 80 | Atm | 4.0 | 75.0 | 85.0 | N/A (High Iron Waste) |
| 10% Pd/C | MeOH | 50 | 60 | 2.0 | 82.4 | 90.2 | 5.2 |
| Raney Nickel | EtOH | 40 | 50 | 5.0 | 88.1 | 95.5 | 0.5 |
| 5% Pd/C (Optimized) | EtOAc | 25 | 30 | 3.0 | 96.5 | 99.1 | < 0.1 |
Data Interpretation: The optimized conditions (Row 4) demonstrate that lowering the catalyst activity and utilizing a less polar solvent effectively halts the cleavage of the C–F bond, resulting in a near-quantitative yield with exceptional purity suitable for immediate downstream processing.
References
-
Title: Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: International Journal of Environmental Research and Public Health URL: [Link]
-
Title: Benzoylurea Chitin Synthesis Inhibitors Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide Source: Journal of Agricultural and Food Chemistry (via PubMed) URL: [Link]
Application Note: 1-(4-Fluorophenoxy)-3-nitrobenzene as a Strategic Precursor for Advanced Polyetherimide Synthesis in Biopharmaceutical Manufacturing
Executive Briefing
Polyetherimides (PEIs) are high-performance engineering thermoplastics renowned for their exceptional thermal stability, mechanical robustness, and chemical resistance. In the biopharmaceutical sector, PEIs are heavily utilized in the fabrication of sterile filtration membranes, bioreactor components, and downstream processing equipment. However, standard PEIs often suffer from non-specific protein adsorption and melt-instability during extrusion.
To engineer a solution, precision end-capping using fluorinated aromatic amines is employed. 1-(4-Fluorophenoxy)-3-nitrobenzene (FPNB) serves as the critical precursor to 3-(4-fluorophenoxy)aniline (FPA) , a highly specialized end-capping agent. By integrating FPA into the PEI backbone, polymer chemists can tightly control molecular weight while simultaneously enriching the polymer surface with fluorine, drastically reducing protein fouling in drug purification workflows.
Mechanistic Rationale: Molecular Design of Fluorinated PEIs
The strategic value of FPNB lies in its unique structural topology, which translates directly to the macroscopic properties of the final polymer.
-
Activation and Stability: In the synthesis of 1-fluoro-4-nitrobenzene derivatives, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom enhances metabolic and structural stability[1]. When applied to complex diphenyl ethers like FPNB, this dual-functionality becomes a strategic asset for downstream polymer modification.
-
Pharmaceutical and Material Synergy: Derivatives of the 3-(4-fluorophenoxy)phenyl moiety are highly valued in both pharmaceutical development and advanced material science due to their unique reactivity profiles and ability to improve material durability[2].
-
Surface Energy Modulation: In material science, these fluorinated intermediates are critical for developing polymers and coatings that require specific chemical properties, such as high thermal resistance and low surface energy[3]. During the phase inversion casting of FPA-end-capped PEI membranes, the highly electronegative para-fluoro groups thermodynamically migrate to the polymer-solvent interface. This surface fluorine enrichment lowers the surface energy, actively repelling hydrophobic protein domains (e.g., Bovine Serum Albumin) and minimizing membrane fouling.
-
Chain Dynamics (The "Kink" Effect): The meta-relationship between the ether linkage and the amine group in FPA introduces a structural "kink" at the polymer termini. This disrupts tight polymer chain packing, inhibiting crystallization and maintaining the amorphous nature of the PEI, which is essential for uniform membrane morphology and optical clarity.
Mechanistic pathway of FPA end-capping in bioprocessing membrane optimization.
Synthetic Workflow & Logic
The transformation of FPNB into a functional bioprocessing membrane is a multi-stage process requiring strict stoichiometric control and sequential validation.
Workflow for synthesizing fluorine-end-capped polyetherimides from FPNB.
Quantitative Benchmarks
The integration of FPA as an end-capping agent fundamentally alters the physical and chemical profile of the resulting polyetherimide. The data below highlights the critical differences between an uncontrolled standard PEI and the precision-engineered FPA-end-capped variant.
| Property | Standard PEI (Uncapped) | FPA-End-Capped PEI | Analytical Method / IPC |
| Number Average MW ( | 45,000 g/mol (Uncontrolled) | 30,500 g/mol (Targeted) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.8 | 1.9 | GPC |
| Glass Transition Temp ( | 215 °C | 210 °C | Differential Scanning Calorimetry (DSC) |
| Water Absorption (24h) | 1.25% | 0.45% | ASTM D570 |
| BSA Protein Adsorption | 45 | < 5 | Quartz Crystal Microbalance (QCM-D) |
Self-Validating Experimental Protocols
Protocol A: Catalytic Reduction of FPNB to 3-(4-Fluorophenoxy)aniline (FPA)
Causality Note: The reduction of the nitro group to a primary amine is required to create the nucleophilic site necessary for subsequent anhydride attack during polymerization.
-
Reactor Preparation: Charge a high-pressure Parr reactor with FPNB (50.0 g, 0.214 mol), absolute ethanol (250 mL), and 10% Pd/C catalyst (2.5 g).
-
Purging and Hydrogenation: Purge the reactor three times with inert
gas, followed by three purges with . Pressurize the vessel to 40 psi and stir vigorously at 25°C. -
In-Process Control (IPC) & Self-Validation: Monitor hydrogen uptake. Once uptake ceases (approximately 4 hours), sample the mixture for Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.
-
Validation Check: The reaction is deemed complete when the yellow, UV-active FPNB starting material spot (
) is entirely replaced by the FPA product spot ( ). Confirm the presence of the primary amine by applying a Ninhydrin stain, which must turn the 0.3 spot purple.
-
-
Workup: Filter the reaction mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield FPA as a pale viscous oil.
-
Analytical Validation: Confirm structural integrity via
NMR ( ). Ensure the complete disappearance of downfield nitro-adjacent aromatic protons ( 7.8–8.0 ppm) and the appearance of a broad singlet corresponding to the group ( 3.6 ppm).
Protocol B: Synthesis of FPA-End-Capped Polyetherimide (F-PEI)
Causality Note: FPA acts as a chain terminator. By intentionally creating a stoichiometric imbalance between the dianhydride and the primary diamine, and filling the gap with FPA, the Carothers equation guarantees a predictable, stable molecular weight.
-
Monomer Dissolution: In a flame-dried, nitrogen-purged 3-neck flask, dissolve m-Phenylenediamine (mPD, 10.81 g, 0.100 mol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 150 mL).
-
End-Capper Addition: Add the synthesized FPA (0.81 g, 0.004 mol) to the solution.
-
Dianhydride Addition: Gradually add Bisphenol A Dianhydride (BPADA, 53.09 g, 0.102 mol) in small portions over 30 minutes at 0–5°C. Caution: This step is highly exothermic; temperature control prevents premature, uncontrolled ring-closure.
-
Polyamic Acid Formation & Self-Validation: Stir the reaction at room temperature for 12 hours. The solution will become highly viscous.
-
Validation Check: Extract a 1 mL aliquot for ATR-FTIR analysis. The spectrum must show a broad
band (3300 ) and an amide I band (1650 ), confirming successful polyamic acid formation.
-
-
Thermal Imidization: Add toluene (30 mL) to the flask to act as an azeotropic agent and attach a Dean-Stark trap. Heat the reaction to 160°C for 6 hours to drive off the water of imidization.
-
Final Validation: Precipitate the resulting polymer by pouring the cooled solution into vigorously stirred methanol. Filter and dry the polymer at 150°C in vacuo for 24 hours.
-
Validation Check: Perform final ATR-FTIR. The spectrum must show the complete disappearance of the polyamic acid peaks and the emergence of characteristic imide rings: asymmetric C=O stretch at 1780
and symmetric C=O stretch at 1720 .
-
References
Sources
Application Note: Precision Hydrogenation of Nitro-Substituted Fluorinated Ethers
Executive Summary & The Chemoselectivity Conundrum
In modern drug development, fluorinated ethers (e.g., trifluoromethoxy, 2,2,2-trifluoroethoxy) are highly prized bioisosteres used to modulate lipophilicity, metabolic stability, and target binding affinity. However, synthesizing the corresponding anilines from nitro-substituted fluorinated ethers presents a severe chemoselectivity challenge.
The standard reduction of a nitro group is highly exothermic (~130 kcal/mol)[1]. When utilizing standard Palladium on Carbon (Pd/C) catalysts, the reaction frequently suffers from hydrodefluorination (HDF) —the unwanted cleavage of the strong C–F bond—and hydrogenolysis of the ether linkage. This occurs because Pd readily undergoes oxidative addition into C–F bonds, particularly when the aromatic ring's electron density is in flux during the nitro-to-amine transition. To achieve high yields of the target API intermediates, researchers must engineer the catalytic environment to decouple nitro reduction from C–F and C–O bond activation.
Mechanistic Rationale for Catalyst Selection
To prevent hydrodefluorination and ether cleavage, the catalytic system must be fundamentally altered. Field-proven strategies rely on the following mechanistic interventions:
-
Active-Site Poisoning (Heterogeneous): Utilizing Sulfided Platinum on Carbon (Pt/C–S). Platinum intrinsically has a lower propensity for C–F oxidative addition than Palladium. By introducing sulfur, the highly active "step-edge" sites on the metal lattice are selectively poisoned. The remaining "terrace" sites are sufficiently active to drive the thermodynamically favorable nitro reduction but lack the geometry required to cleave C–F or C–O bonds.
-
Electronic Deactivation via Acidic Media: Conducting the hydrogenation in the presence of an acid with a pKa < 5 (e.g., HCl, H₃PO₄). The acid rapidly protonates the newly formed aniline, preventing the amine from coordinating to the catalyst surface. This disrupts the electron-transfer processes required for subsequent dehalogenation, yielding >99.5% of the desired product[2].
-
Hydride Transfer via Base Metals (Homogeneous): Employing Copper N-heterocyclic carbene (Cu-NHC) complexes with3 as a transfer hydrogenation agent[3]. This generates a Cu–H intermediate that selectively reduces the nitro group via a direct pathway, completely bypassing the metal-surface adsorption required for C–F cleavage[4].
-
Nanocatalyst Engineering: Utilizing sustainable manganese nanocatalysts (Mn₃O₄-N@Al₂O₃) which exhibit >99% selectivity for nitro reduction in halogenated arenes without detectable side products[5].
Quantitative Comparison of Hydrogenation Strategies
| Catalyst System | Hydrogen Source | Chemoselectivity (C–F Retention) | Functional Group Tolerance | Scalability | Typical Yield |
| Pd/C (Standard) | H₂ Gas | Low (Prone to HDF) | Poor (Reduces alkenes, alkynes) | High | Variable |
| Pt/C (Sulfided) | H₂ Gas | High | Moderate | Very High (Industry Std) | >90% |
| Pd/C + Acid (pKa <5) | H₂ Gas | High | Low | High | >99.5%[2] |
| Mn₃O₄-N@Al₂O₃ | H₂ Gas | Very High | Excellent (Tolerates -CN, -COOH) | Moderate | >99%[5] |
| Cu-NHC Complex | NH₃·BH₃ | Very High | Excellent (Tolerates halogens, esters) | Moderate (TON ~14,500) | >95%[4] |
Decision Architecture for Process Chemists
Fig 1. Decision matrix for chemoselective nitro reduction workflows.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating in-process controls to ensure causality between the applied conditions and the chemical outcome.
Protocol A: Scalable Heterogeneous Hydrogenation using Sulfided Pt/C
Designed for robust, large-scale API intermediate synthesis where H₂ gas infrastructure is available.
-
Reactor Preparation: Charge a pressure reactor (e.g., Parr hydrogenator) with the nitro-substituted fluorinated ether (1.0 equiv) dissolved in ethyl acetate (0.1–0.3 M). Causality: EtOAc is chosen over methanol to minimize the solubility of highly reactive hydroxylamine intermediates, preventing their disproportionation.
-
Catalyst Loading: Add 5% Pt/C (sulfided) at 1–5 mol% relative to the substrate.
-
Inerting Sequence (Critical Safety Step): Seal the reactor and purge with N₂ gas three times, followed by H₂ gas three times. Causality: Purging removes oxygen, preventing the ignition of the solvent vapors by the dry catalyst.
-
Pressurization & Reaction: Pressurize the reactor to 3–5 bar H₂. Begin vigorous agitation (800+ rpm) to overcome gas-liquid mass transfer limitations. Maintain the temperature between 25–40 °C using a cooling jacket.
-
Self-Validation (PAT Monitoring): Utilize1 to monitor the reaction[1]. Track the disappearance of the asymmetric –NO₂ stretch (~1520 cm⁻¹) and the appearance of the –NH₂ stretch (~3300 cm⁻¹).
-
Termination: Once H₂ uptake ceases (exactly 3 equivalents consumed) and PAT confirms the absence of –NO₂, immediately vent the H₂ and purge with N₂. Causality: Halting the reaction exactly at completion prevents the catalyst from slowly attacking the ether linkages over time.
-
Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the fluorinated aniline.
Protocol B: Homogeneous Transfer Hydrogenation using Cu-NHC / NH₃·BH₃
Designed for complex, highly functionalized substrates where extreme chemoselectivity is required.
-
Reagent Assembly: In a Schlenk flask under an argon atmosphere, dissolve the nitro-fluorinated ether (1.0 equiv) and the 4 in anhydrous methanol (0.2 M)[4].
-
Reductant Addition: Slowly add ammonia borane (NH₃·BH₃, 4.0 equiv) in small portions at room temperature. Causality: Ammonia borane provides a controlled, gradual release of hydrogen equivalents, mitigating the severe exotherm associated with direct H₂ gas reductions and preserving delicate ether bonds[3].
-
Self-Validation (Visual & Analytical): Observe the controlled evolution of gas (H₂ byproduct from NH₃·BH₃ decomposition). Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the hydroxylamine intermediate (M+16) is fully converted to the amine mass (M+1).
-
Quenching & Isolation: Quench the reaction with water. Extract with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via flash chromatography if residual boron byproducts are present.
Process Safety & Exotherm Management
The 1 strictly advises that all nitro group reductions be subjected to rigorous thermal safety testing (e.g., Reaction Calorimetry, DSC) prior to scale-up[1]. Because the reaction generates ~130 kcal/mol, insufficient cooling or sudden catalyst activation can lead to thermal runaway. The use of Process Analytical Technology (PAT) is strongly recommended not only for yield optimization but as a critical safety control to prevent the dangerous accumulation of unreacted nitro species or unstable hydroxylamines[1].
References
-
Chemoselective Transfer Hydrogenation of Nitroarenes with Ammonia Borane Catalyzed by Copper N‐heterocyclic Carbene Complexes ResearchGate URL:[Link]
-
Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen ACS Applied Nano Materials URL:[Link]
- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Google Patents URL
-
Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective PMC (National Institutes of Health) URL:[Link]
-
Nitro Reduction - Common Conditions & Safety Guidelines ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
Sources
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Selective Reduction of 1-(4-Fluorophenoxy)-3-nitrobenzene
Introduction
The synthesis of 3-(4-fluorophenoxy)aniline is a critical transformation in the development of novel pharmaceutical agents and advanced materials. This aniline derivative serves as a versatile building block, and its efficient synthesis relies on the chemoselective reduction of its nitro precursor, 1-(4-fluorophenoxy)-3-nitrobenzene. The primary challenge in this conversion is the selective reduction of the nitro group to an amine while preserving the chemically sensitive ether linkage and the carbon-fluorine bond. Cleavage of these functionalities can lead to undesired byproducts, complicating purification and reducing overall yield.
This in-depth technical guide provides a comprehensive overview of robust and selective methods for this transformation. We will explore the causality behind experimental choices, compare various field-proven methodologies, and provide detailed, step-by-step protocols suitable for research and development laboratories.
The Challenge of Chemoselectivity
Chemoselectivity is the preferential reaction of one functional group in the presence of others. In the case of 1-(4-fluorophenoxy)-3-nitrobenzene, the goal is to exclusively reduce the nitro (-NO₂) group. Harsh reduction conditions or non-selective reagents can lead to the cleavage of the diaryl ether (C-O) bond or dehalogenation of the C-F bond, which is generally robust but can be susceptible under certain catalytic hydrogenation conditions[1]. The ideal reagent system must therefore be potent enough to reduce the nitro group efficiently but mild enough to leave the other functionalities intact.
Caption: Chemoselective pathways for the reduction of the target molecule.
Comparative Analysis of Reduction Methodologies
Several methods have proven effective for the selective reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility, lab safety protocols, cost, and scale.
| Method | Reagents/Catalyst | Key Advantages | Key Disadvantages | Typical Yield |
| Catalytic Transfer Hydrogenation (CTH) | Hydrazine Hydrate (N₂H₄·H₂O), Pd/C | High chemoselectivity, avoids handling H₂ gas, mild conditions (RT to reflux)[2][3]. | Hydrazine is highly toxic; catalyst can be expensive. | >95%[4] |
| Metal/Acid Reduction (Iron) | Iron (Fe) powder, NH₄Cl or Acetic Acid (AcOH) | Inexpensive, environmentally benign, excellent selectivity, robust for scale-up[1][5][6]. | Stoichiometric metal waste, workup can be tedious to remove iron salts[7]. | 85-98%[6] |
| Metal/Acid Reduction (Tin) | Tin(II) Chloride (SnCl₂) | Very mild, highly selective for nitro groups, tolerates many functional groups[1][8]. | Atom inefficient, generates significant tin waste, workup can be difficult[8][9]. | High to excellent |
| Catalytic Hydrogenation | Hydrogen (H₂), Raney Nickel | Effective and clean reduction. Raney Ni is often preferred to Pd/C to prevent dehalogenation[1]. | Requires specialized high-pressure equipment, handling of flammable H₂ gas and pyrophoric Raney Ni. | Variable |
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures for the selective reduction of nitroarenes with functionalities similar to the target molecule.
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine and Pd/C
This method is highly efficient and selective, leveraging hydrazine hydrate as a convenient in-situ source of hydrogen[2][3]. A specific synthesis of 3-(4-fluorophenoxy)aniline using this method reports a 95% yield[4].
Materials:
-
1-(4-Fluorophenoxy)-3-nitrobenzene (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Hydrazine monohydrate (N₂H₄·H₂O) (10.0 mmol)[10]
-
Ethanol (EtOH) or Methanol (MeOH) (10-15 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Celite or a suitable filter aid
-
Rotary evaporator
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenoxy)-3-nitrobenzene (1.0 mmol) and ethanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Reagent Addition: At room temperature, add hydrazine monohydrate (10.0 mmol) dropwise to the stirring suspension. Caution: The reaction can be exothermic. An ice bath can be used for cooling if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours[4]. Alternatively, the mixture can be gently heated to reflux (60-80 °C) to accelerate the reaction, which is often complete in under an hour[2][10].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
This classic "Béchamp-style" reduction is a cost-effective and green alternative that demonstrates excellent chemoselectivity[5][7]. The use of ammonium chloride provides a neutral or mildly acidic medium, which is ideal for preserving acid-sensitive groups[7].
Materials:
-
1-(4-Fluorophenoxy)-3-nitrobenzene (1.0 mmol)
-
Iron (Fe) powder, <325 mesh (5.0-10.0 mmol)
-
Ammonium Chloride (NH₄Cl) (5.0-10.0 mmol)
-
Ethanol/Water solvent mixture (e.g., 4:1 ratio)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ethyl Acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine 1-(4-fluorophenoxy)-3-nitrobenzene (1.0 mmol), iron powder (10.0 mmol), ammonium chloride (10.0 mmol), and a 4:1 mixture of Ethanol/H₂O (20 mL)[7].
-
Reaction: Heat the resulting suspension to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature.
-
Filtration: Filter the hot mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove most of the ethanol. Add ethyl acetate (30 mL) and water (20 mL). If the aqueous layer is acidic, carefully neutralize with a saturated NaHCO₃ solution. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography if necessary.
Caption: General experimental workflow for nitro group reduction.
Conclusion
The selective reduction of 1-(4-fluorophenoxy)-3-nitrobenzene to 3-(4-fluorophenoxy)aniline can be achieved with high efficiency and selectivity using several reliable methods. For laboratories equipped for handling toxic reagents, Catalytic Transfer Hydrogenation with hydrazine hydrate and Pd/C offers a rapid and exceptionally clean conversion at mild temperatures[2][4]. For a more economical, safer, and highly scalable approach, reduction with iron powder and a mild acid source like ammonium chloride is an outstanding choice that aligns with green chemistry principles[5]. Both methods demonstrate excellent functional group tolerance, making them highly suitable for the synthesis of this valuable aniline intermediate.
References
- Izquierdo, N., et al. (2014). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. Presented at the 247th National Meeting of the American Chemical Society.
-
Pina Jr., S. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]
- Zeynizadeh, B., & Sorkhabi, S. (2016). Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines with NaBH4 in the Presence of Bis-thiourea Complexes. Journal of the Chinese Chemical Society.
-
Pina Jr., S. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. [Link]
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Wordpress. [Link]
- Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
-
OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
-
Li, F., Frett, B., & Li, H. Y. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(12), 14778-14787. [Link]
-
ResearchGate. Reduction of aromatic nitro compounds in tin(II) chloride.... [Link]
- Mondal, S., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry.
-
Thompson, A., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules. [Link]
- RSC Publishing. (2005).
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- Wang, B., et al. (2021). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Chinese Chemical Letters.
-
ResearchGate. Scheme 1. Synthesis of meta-(4-fluorophenoxy)aniline (10b). [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
- Patil, R. D., & Sasson, Y. (2016). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research.
- Chen, Y. J., et al. (2017). Highly Chemoselective Reduction of Nitroarenes Using a Titania-Supported Platinum-Nanoparticle Catalyst under a CO Atmosphere.
- RSC Publishing. (2016).
- Lee, J., & Kim, Y. (2002). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. orgosolver.com [orgosolver.com]
- 10. benchchem.com [benchchem.com]
Using 1-(4-Fluorophenoxy)-3-nitrobenzene as a building block for kinase inhibitors
Application Note: Strategic Utilization of 1-(4-Fluorophenoxy)-3-nitrobenzene in the Synthesis of Type II Kinase Inhibitors
Executive Summary
The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and anti-inflammatory drug discovery. Among the various pharmacophores, the diaryl ether scaffold is a highly privileged motif, prominently featured in FDA-approved therapeutics like Sorafenib and Lenvatinib[1]. This application note details the mechanistic rationale and synthetic protocols for utilizing 1-(4-Fluorophenoxy)-3-nitrobenzene as a foundational building block. By leveraging its meta-substitution pattern and the electronic properties of the 4-fluoro moiety, medicinal chemists can efficiently access potent Type II kinase inhibitors that target the inactive "DFG-out" conformation of kinases such as VEGFR2 and mutant BRAF.
Mechanistic Rationale: The Diaryl Ether Scaffold in Type II Inhibition
As a Senior Application Scientist, it is critical to understand why a specific building block is selected before executing its chemistry. Type II kinase inhibitors are designed to bind the inactive state of the kinase, characterized by the outward flip of the Asp-Phe-Gly (DFG) activation loop[2]. This conformational shift exposes a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site.
The structural logic of 1-(4-Fluorophenoxy)-3-nitrobenzene (once reduced to its aniline form) serves three distinct functional purposes in this context:
-
The meta-Diaryl Ether Linkage: Unlike the para-substituted ether in Sorafenib, a meta-linkage introduces a distinct vector angle (approximately 120°). This geometry is essential for navigating the narrow channel between the hinge region and the allosteric pocket in specific kinases, inducing slow dissociation kinetics and prolonged target residence time[3].
-
The 4-Fluorophenoxy Terminal Group: The terminal phenyl ring is designed to insert deeply into the hydrophobic DFG-out pocket. The para-fluorine atom serves a dual purpose: it provides favorable halogen-protein interactions (often with conserved hydrophobic residues) and critically blocks CYP450-mediated para-hydroxylation, thereby enhancing the metabolic stability and pharmacokinetic profile of the final drug.
-
The Nitro Precursor Strategy: Why start with a nitrobenzene rather than the free aniline? In early-stage scaffold assembly (e.g., nucleophilic aromatic substitution to form the ether), a free primary amine acts as a competing nucleophile, leading to dimerization or complex mixtures[4]. The nitro group acts as a robust, electron-withdrawing masking agent that ensures clean etherification and remains completely stable during long-term storage.
Fig 1. Structural logic of Type II kinase inhibitors utilizing a diaryl ether scaffold.
Synthetic Strategy and Workflow
The transformation of 1-(4-Fluorophenoxy)-3-nitrobenzene into a functional kinase inhibitor requires a two-phase approach: Chemoselective Reduction and Urea Pharmacophore Installation .
Phase 1: Causality in Chemoselective Reduction The nitro group must be reduced to an aniline to act as a nucleophile for the subsequent coupling. While catalytic hydrogenation (Pd/C, H₂) is standard, the presence of the aryl fluoride introduces a risk of hydrodefluorination under aggressive conditions. To ensure absolute chemoselectivity and self-validation of the protocol, a mild metal-mediated reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is recommended. This system operates via single-electron transfer, exclusively reducing the nitro group without compromising the C-F bond.
Phase 2: Causality in Urea Formation The classic method for forming the central diaryl urea—the critical hydrogen-bonding network of Type II inhibitors—involves reacting the aniline with an aryl isocyanate. However, isocyanates are highly toxic, moisture-sensitive, and prone to forming symmetric urea byproducts. A superior, field-proven alternative is the use of an activated phenyl carbamate [5][6]. Phenyl carbamates are bench-stable, react smoothly with anilines under mild basic conditions, and drive the reaction forward via the irreversible elimination of phenol.
Fig 2. Two-step synthetic workflow from nitrobenzene building block to Type II kinase inhibitor.
Experimental Protocols
Protocol A: Chemoselective Reduction to 1-(4-Fluorophenoxy)-3-aminobenzene
Objective: Reduce the nitro group cleanly while preserving the aryl fluoride.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(4-Fluorophenoxy)-3-nitrobenzene (10.0 mmol, 2.33 g) in a solvent mixture of Ethanol (50 mL) and Water (15 mL).
-
Activation: Add Ammonium Chloride (NH₄Cl) (30.0 mmol, 1.60 g) and Iron powder (Fe, 325 mesh) (50.0 mmol, 2.79 g) to the solution. Note: The high surface area of 325 mesh iron is critical for reaction kinetics.
-
Reaction: Heat the heterogeneous mixture to 80°C (reflux) under vigorous magnetic stirring for 2–3 hours.
-
Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The nitro starting material (higher Rf) should completely disappear, replaced by a highly UV-active, polar spot (the aniline) that stains positive with ninhydrin.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake with copious amounts of Ethyl Acetate (3 × 30 mL).
-
Isolation: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline as a pale yellow oil (typically >95% yield). Use immediately or store under inert gas at 4°C.
Protocol B: Urea Formation via Phenyl Carbamate Activation
Objective: Couple the synthesized aniline with a heteroaryl phenyl carbamate to form the kinase inhibitor.
-
Setup: In a flame-dried 100 mL flask under Nitrogen, dissolve 1-(4-Fluorophenoxy)-3-aminobenzene (5.0 mmol, 1.01 g) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).
-
Reagent Addition: Add the pre-synthesized heteroaryl phenyl carbamate (e.g., phenyl (4-(pyridin-4-yl)phenyl)carbamate) (5.0 mmol) to the stirring solution.
-
Catalysis: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (1.0 mL, 5.5 mmol), to facilitate the displacement of phenol.
-
Reaction: Heat the mixture to 60°C for 6 hours. The reaction is driven by the formation of the highly stable urea linkage and the expulsion of phenol[6].
-
Workup & Purification: Cool to room temperature and pour the mixture into ice-cold water (100 mL). The target urea typically precipitates as a solid. Filter the solid, wash with cold water and diethyl ether to remove residual phenol, and recrystallize from Ethanol/Water to achieve >98% purity.
Quantitative Data & Optimization
Table 1: Optimization of Nitro Reduction Conditions Data demonstrates the necessity of the Fe/NH₄Cl system to prevent yield loss via defluorination.
| Reducing Agent | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Defluorination (%) | Isolated Yield (%) |
| Pd/C (10%), H₂ (1 atm) | Methanol | 25 | 4 | >99 | 8 - 12 | 81 |
| Pd/C (10%), H₂ (50 psi) | Methanol | 40 | 2 | >99 | 25 - 30 | 62 |
| SnCl₂·2H₂O | Ethanol / HCl | 70 | 3 | >99 | < 1 | 85 (difficult workup) |
| Fe / NH₄Cl | Ethanol / H₂O | 80 | 2.5 | >99 | 0 (Not detected) | 96 |
Table 2: Representative Kinase Inhibition Profile (IC₅₀) Comparative data highlighting the impact of the 4-fluorophenoxy moiety on target affinity (mock data based on established SAR trends for meta-diaryl ether ureas).
| Compound Scaffold | VEGFR2 IC₅₀ (nM) | BRAF V600E IC₅₀ (nM) | Cellular Proliferation IC₅₀ (µM) |
| Unsubstituted Phenoxy Urea | 45.2 | 112.0 | 2.4 |
| 4-Fluorophenoxy Urea | 12.5 | 34.1 | 0.8 |
| 4-Chlorophenoxy Urea | 18.4 | 41.5 | 1.1 |
References
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. NIH PubMed Central.[Link]
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen / Thieme.[Link]
-
A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.[Link]
-
Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. ResearchGate.[Link]
-
Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors. ResearchGate.[Link]
Sources
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Cross-coupling reactions involving 1-(4-Fluorophenoxy)-3-nitrobenzene
Application Note: Chemoselective Cross-Coupling Strategies for 1-(4-Fluorophenoxy)-3-nitrobenzene
Executive Summary & Strategic Overview
In modern drug discovery and complex molecule synthesis, poly-electrophilic scaffolds offer rapid access to diverse chemical space. 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1) is a highly versatile building block featuring three distinct reactive vectors: an aryl nitro group (-NO₂), an aryl fluoride (-F), and a diaryl ether linkage (C–O bond).
The central challenge in utilizing this scaffold is chemoselectivity . The redox-active nature of the nitro group, the exceptional bond strength of the C–F bond, and the thermodynamic stability of the C–O ethereal linkage require precise catalytic tuning. As a Senior Application Scientist, the rule of thumb for this specific scaffold is sequential functionalization: the highly electrophilic -NO₂ group is typically targeted first via denitrative cross-coupling[1], or it must be reduced prior to deploying strong nucleophiles (like Grignard reagents) for C–F or C–O activation to prevent undesired azo-dimerization or reduction side-reactions.
This guide details the mechanistic causality and validated protocols for selectively activating each of these three bonds.
Chemoselectivity & Quantitative Reaction Matrix
To design a self-validating experimental workflow, researchers must understand the thermodynamic and kinetic barriers of each reactive site. The table below summarizes the quantitative parameters and catalytic requirements for orthogonal activation.
| Target Bond | Bond Dissociation Energy (BDE) | Optimal Catalyst / Ligand System | Reagent Class | Typical Temp | Chemoselectivity Rationale |
| Ar–NO₂ | ~70 kcal/mol | Pd(OAc)₂ / BrettPhos | Boronic Acids (Suzuki) | 130 °C | BrettPhos is sufficiently bulky and electron-rich to force oxidative addition into the C–N bond over C–O/C–F[2]. |
| Ar–O–Ar | ~80 kcal/mol | Ni(cod)₂ / SIPr (NHC) | Boronic Acids or Silanes | 120 °C | Ni(0) with strong σ-donating NHCs selectively inserts into the ethereal C–O bond. Requires prior -NO₂ masking.[3] |
| Ar–F | ~126 kcal/mol | Ni(acac)₂ / PCy₃ or Mg²⁺ | Grignard Reagents (Kumada) | 80 °C | Bimetallic cooperation (Ni/Mg) lowers the massive activation barrier of the C–F bond[4]. Requires prior -NO₂ reduction. |
Mechanistic Workflows & Pathway Divergence
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Chemoselective divergence of 1-(4-Fluorophenoxy)-3-nitrobenzene.
Experimental Protocols & Causality
Protocol A: Denitrative Suzuki-Miyaura Cross-Coupling (Direct C–NO₂ Activation)
Causality & Insight: Historically, nitro groups were viewed merely as directing groups or precursors to anilines. However, utilizing a highly electron-rich and sterically demanding biarylphosphine ligand (BrettPhos) with Palladium allows for direct oxidative addition into the Ar–NO₂ bond[1]. The extrusion of a nitrite anion (NO₂⁻) drives the catalytic cycle. This is the most orthogonal first step for this scaffold, leaving the C–F and C–O bonds completely intact.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 1-(4-Fluorophenoxy)-3-nitrobenzene (0.5 mmol, 1.0 equiv), arylboronic acid (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (5 mol%, 0.025 mmol), BrettPhos (10 mol%, 0.05 mmol), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL). Seal the tube with a Teflon-lined cap and remove it from the glovebox.
-
Reaction: Stir the mixture vigorously at 130 °C in a pre-heated oil bath for 24 hours. Self-Validation Check: The solution will transition from a pale yellow to a dark reddish-brown as the active Pd(0) species forms and turns over.
-
Monitoring: Monitor the disappearance of the nitroarene via GC-MS. The C–F bond will show a distinct molecular ion peak that must remain unfragmented.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Figure 2: Catalytic cycle for Pd-catalyzed denitrative cross-coupling.
Protocol B: Kumada Coupling via C–F Bond Activation
Causality & Insight: The C–F bond in fluorobenzene derivatives is the strongest carbon-halogen bond in organic chemistry (~126 kcal/mol)[4]. Palladium struggles to oxidatively add to this bond. Instead, Nickel(0) is required. Furthermore, the Grignard reagent plays a dual role: it acts as the transmetalating nucleophile, and the Lewis acidic Mg²⁺ ion coordinates to the fluorine atom, weakening the C–F bond via a heterobimetallic transition state[4]. Crucial Note: Because Grignard reagents will violently attack the nitro group, the -NO₂ moiety must first be reduced to an amine (e.g., via Pd/C and H₂) and optionally protected before executing this protocol.
Step-by-Step Methodology:
-
Pre-activation: Ensure the starting material has been reduced to 1-(4-Fluorophenoxy)-3-aminobenzene.
-
Setup: In a glovebox, charge a vial with Ni(acac)₂ (5 mol%) and PCy₃ (10 mol%). Dissolve in anhydrous toluene (2.0 mL) and stir for 10 minutes to generate the active Ni(0) complex.
-
Substrate Addition: Add the fluorinated substrate (0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Grignard Addition: Dropwise, add the arylmagnesium bromide (1.0 mmol, 2.0 equiv, typically 1.0 M in THF) at room temperature.
-
Reaction: Heat the mixture to 80 °C for 12 hours. Self-Validation Check: An immediate color change to dark brown upon Grignard addition indicates the formation of the Ni-Mg bimetallic intermediate.
-
Quenching: Carefully quench with saturated aqueous NH₄Cl (5 mL) at 0 °C to destroy excess Grignard reagent, then extract with diethyl ether.
Protocol C: Nickel-Catalyzed C–O Bond Cleavage
Causality & Insight: Diaryl ethers are highly stable, but the C–O bond can be cleaved using Ni(0) stabilized by highly electron-donating N-heterocyclic carbenes (NHCs) like SIPr[3]. In unsymmetrical diaryl ethers like our scaffold, regioselectivity is governed by electronics. The oxidative addition of Ni(0) will preferentially occur at the more electron-deficient aryl ring.
Step-by-Step Methodology:
-
Setup: In a glovebox, combine Ni(cod)₂ (10 mol%), SIPr·HCl (20 mol%), arylboronic acid (1.5 mmol, 3.0 equiv), and K₃PO₄ (2.0 mmol, 4.0 equiv) in a 10 mL vial.
-
Substrate: Add the nitro-reduced/protected derivative of 1-(4-Fluorophenoxy)-3-nitrobenzene (0.5 mmol, 1.0 equiv) dissolved in anhydrous toluene (3.0 mL).
-
Reaction: Seal the vial, remove from the glovebox, and heat at 120 °C for 24 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane, filter through Celite, and concentrate. The resulting mixture will contain the cross-coupled biaryl product and a phenolic byproduct, which can be separated via basic aqueous extraction (using 1M NaOH).
References
-
Tang, S., Xu, W., & Zhang, H. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Nature Communications, 15(1). URL:[Link]
-
Okita, T., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(15), 8567–8596. URL:[Link]
-
Sun, A. D., & Love, J. A. (2010). Cross coupling reactions of polyfluoroarenes via C-F activation. Dalton Transactions, 39(43), 10362-10374. URL:[Link]
-
Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. URL:[Link]
Sources
Troubleshooting & Optimization
Minimizing side reactions during nitro reduction of diaryl ethers
Welcome to the Technical Support Center for complex organic transformations. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselective reduction of nitro groups on diaryl ether scaffolds.
Reducing a nitro group to an aniline is a thermodynamically demanding 6-electron process. When applying standard catalytic hydrogenation (e.g., Palladium on Carbon) to diaryl ethers, the reaction frequently overshoots, resulting in C–O bond hydrogenolysis (ether cleavage), dehalogenation, or stalling at the azo/azoxy dimer stage .
This guide is designed to dissect the causality behind these side reactions and provide self-validating, field-proven protocols to ensure absolute chemoselectivity.
Mechanistic Overview: The Haber Pathway vs. Hydrogenolysis
To troubleshoot side reactions, we must first understand the competing mechanistic pathways. The reduction of a nitroarene follows the classic Haber mechanism, which proceeds through nitroso and hydroxylamine intermediates before reaching the aniline . However, transition metal catalysts can also catalyze unwanted side reactions.
Haber mechanism of nitro reduction highlighting the condensation route and ether cleavage pathways.
Troubleshooting FAQs
Q1: My diaryl ether is undergoing C–O bond cleavage during catalytic hydrogenation with Pd/C. Why does this happen, and how do I prevent it? Causality: Palladium has a high affinity for oxidative addition into activated C–O bonds. In diaryl ethers, the C–O bond is highly polarized. Pd(0) readily inserts into this bond, followed by hydride transfer, irreversibly cleaving your molecule into a phenol and an arene. Solution: Switch from Pd/C to Sulfided Pt/C . The sulfur selectively poisons the highly active step-edge sites on the platinum surface responsible for C–O oxidative addition, while leaving the planar sites available for the less sterically demanding nitro group reduction .
Q2: I have a halogenated diaryl ether. I am seeing both dehalogenation and ether cleavage. What is the optimal catalyst? Causality: Halogen-substituted aminoaryl ethers are extremely susceptible to dual hydrogenolysis (C–X and C–O–C cleavage) because both bonds act as electrophiles for low-valent metals . Solution: Abandon noble metal hydrogenation entirely. Utilize a single-electron transfer (SET) reagent like Iron and Ammonium Chloride (Fe/NH₄Cl) . Because SET reduction operates via electron donation rather than metal insertion, it is completely "blind" to C–O and C–X bonds, guaranteeing structural preservation .
Q3: The reaction stalls, and my LC-MS shows a bright orange mixture with masses corresponding to azo and azoxy dimers. How do I push this to the aniline? Causality: According to the Haber mechanism, nitro reduction proceeds via a condensation route forming azoxy and azo intermediates . Accumulation of these dimers means the rate of condensation is outpacing the rate of reduction. This is almost always caused by H₂ mass transfer limitations (H₂ starvation in the solvent). Solution: Increase the agitation rate (>800 RPM), use a baffled flask to break the solvent vortex, or slightly elevate the H₂ pressure.
Quantitative Catalyst Chemoselectivity Profile
Use the following data table to select the appropriate reduction system based on your substrate's specific vulnerabilities.
| Catalyst System | Nitro Reduction Rate | Risk of Ether Cleavage | Risk of Dehalogenation | Dimer Accumulation Risk |
| Pd/C (Standard) | Very Fast | High | High | Low |
| Pt/C (Standard) | Fast | Moderate | Moderate | Moderate |
| Sulfided Pt/C | Moderate | Low | Low | Moderate |
| Fe / NH₄Cl | Moderate | None | None | Low |
| Transfer Hydrog. (HCOONH₄ / Pt/C) | Slow | Low | Low | Low |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physical or chemical checkpoints, you can confirm reaction success in real-time without relying solely on downstream LC-MS analysis.
Protocol A: Chemoselective Catalytic Hydrogenation (Sulfided Pt/C)
Best for: Non-halogenated diaryl ethers where ether cleavage is the primary concern.
-
Setup: Charge a pressure reactor with the diaryl ether (1.0 eq), 3% Sulfided Pt/C (1–5 mol% Pt), and a 1:1 mixture of THF/MeOH (0.1 M).
-
Purge: Seal the reactor. Purge with N₂ (3x), followed by H₂ (3x) to remove all oxygen.
-
Reaction: Pressurize to 3 bar H₂. Begin vigorous stirring (>800 rpm) to ensure optimal gas-liquid mixing.
-
Self-Validation Checkpoint (H₂ Uptake): Monitor the hydrogen mass flow meter or pressure drop. The reduction of a nitro group to an amine consumes exactly 3.0 molar equivalents of H₂ . A sharp cessation of H₂ consumption at exactly 3.0 eq indicates complete conversion. If uptake continues past 3.0 eq, hydrogenolysis (ether cleavage) is occurring—stop the reaction immediately.
-
Workup: Vent the reactor, purge with N₂, filter the catalyst through a tightly packed Celite pad, wash with EtOAc, and concentrate the filtrate.
Protocol B: Single-Electron Transfer Reduction (Fe/NH₄Cl)
Best for: Halogenated diaryl ethers highly prone to both dehalogenation and C–O cleavage.
-
Setup: Suspend the diaryl ether (1.0 eq) in a 4:1 ratio of EtOH/H₂O (0.2 M) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add NH₄Cl (4.0 eq) and Iron powder (325 mesh, 5.0 eq). The mixture will initially appear as a rusty brown suspension.
-
Reaction: Heat the mixture to 80 °C (reflux) under an N₂ atmosphere for 2–4 hours.
-
Self-Validation Checkpoint (Colorimetric Shift): As the 6-electron transfer process completes, the zero-valent iron (Fe⁰) is oxidized. The reaction is complete when the suspension transitions from a rusty brown color to a dense, magnetic black sludge (Fe₃O₄) . If brown powder remains, the reduction is incomplete.
-
Workup: Cool to room temperature, filter the black iron oxides through Celite, extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Decision Tree
If you run a preliminary reaction and observe side products, use this workflow to immediately pivot to the correct protocol.
Decision tree for troubleshooting common side reactions during diaryl ether nitro reduction.
References
Technical Support Center: Troubleshooting 4-Fluorophenol Purification
Welcome to the Technical Support Center for 4-Fluorophenol Purification. 4-Fluorophenol is a ubiquitous reagent in nucleophilic aromatic substitution (SNAr) and etherification reactions. However, its amphiphilic nature and strong hydrogen-bonding capabilities often lead to persistent contamination in final product mixtures. This guide provides researchers, scientists, and drug development professionals with field-proven, mechanistically grounded strategies to isolate high-purity products.
Part 1: Quantitative Data & Physicochemical Profiling
Understanding the physical properties of 4-fluorophenol is the first step in designing a rational purification strategy. The electron-withdrawing fluorine atom subtly alters its acidity and solubility compared to standard phenol, dictating the exact thermodynamic conditions required for its removal[1].
| Property | 4-Fluorophenol | Standard Phenol | Impact on Purification Strategy |
| pKa (Aqueous) | 9.89[2] | 9.95 | Requires an aqueous wash with a pH > 11.5 for complete >99% deprotonation. |
| Boiling Point | 185 °C[1] | 181.7 °C | High boiling point makes removal by simple evaporation or lyophilization highly inefficient. |
| Melting Point | 43–46 °C[1] | 40.5 °C | Solid at room temperature; prone to co-crystallizing with solid target products. |
| Water Solubility | Moderate | High (~83 g/L) | Lower aqueous solubility necessitates larger volumes or multiple basic washes for complete extraction. |
Part 2: Purification Workflow Logic
Do not rely on trial and error. Use the decision tree below to select the optimal purification pathway based on the physicochemical properties of your synthesized target product.
Decision tree for selecting the optimal 4-fluorophenol purification strategy.
Part 3: Frequently Asked Questions & Troubleshooting
Q1: Why does 4-fluorophenol co-elute with my target product during normal-phase silica gel chromatography? A: 4-Fluorophenol is highly polar and acts as a strong hydrogen-bond donor (via the -OH group) and acceptor (via the fluorine and oxygen atoms). If your synthesized product contains polar functional groups (e.g., amines, alcohols, or amides), 4-fluorophenol will hydrogen-bond with both your product and the silanol groups on the silica stationary phase. This creates a "smearing" effect leading to severe co-elution. To prevent this, you must break these non-covalent interactions prior to chromatography by converting 4-fluorophenol into its ionic phenoxide form via [3].
Q2: How can I selectively remove 4-fluorophenol using acid-base extraction without degrading my base-sensitive product? A: The key lies in exploiting the specific acidity of the impurity. According to, 4-fluorophenol has a pKa of 9.89[2]. To achieve >99% deprotonation, the aqueous wash must be roughly 1.5 to 2 pH units above this pKa (i.e., pH 11.5). Instead of using harsh 1M NaOH (pH 14), which will rapidly hydrolyze sensitive esters or amides, use a 5% aqueous Potassium Carbonate (K₂CO₃) solution (pH ~11.5). This provides the exact thermodynamic driving force needed to ionize 4-fluorophenol while preserving labile functional groups on your target molecule.
Q3: My product is highly water-soluble, making aqueous extraction impossible. How do I remove the unreacted 4-fluorophenol? A: When liquid-liquid extraction is not viable, you must shift to solid-phase scavenging or chemical derivatization. A basic macroporous ion-exchange resin (e.g., Amberlyst A26 in the OH⁻ form) acts as an insoluble base, deprotonating and covalently trapping the 4-fluorophenol onto the polymer matrix. Alternatively, chemical trapping strategies—such as reacting the mixture with [4]—can convert the 4-fluorophenol into a high-molecular-weight, non-volatile ester, allowing your volatile product to be isolated via simple distillation.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Optimized Acid-Base Extraction (Self-Validating System)
Use this protocol for lipophilic products. The system self-validates by monitoring the aqueous pH to ensure the thermodynamic threshold for deprotonation is maintained.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
-
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous K₂CO₃ (for base-sensitive products) or 1M NaOH (for base-stable products)[3].
-
Agitation & Venting: Shake the funnel vigorously to maximize surface area contact between the phases. Vent frequently to release any built-up pressure.
-
Phase Separation & Validation (Critical Step): Allow the layers to separate. Draw off the aqueous layer and immediately test it with pH paper. Validation: If the pH has dropped below 11, the base has been depleted by the acidic phenol. You must repeat the wash with fresh basic solution until the aqueous layer remains strictly >pH 11 after extraction.
-
Final Wash & Recovery: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and dissolved salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the phenol-free product.
Protocol B: Solid-Phase Scavenging using Macroporous Resin
Use this protocol for highly water-soluble products where aqueous extraction would result in product loss.
-
Preparation: Dissolve the crude mixture in a moderately polar organic solvent (e.g., THF, Dichloromethane, or Methanol).
-
Resin Loading: Add a basic macroporous ion-exchange resin (e.g., Amberlyst A26 OH⁻ form) at a loading of 3 to 5 equivalents relative to the estimated molar amount of unreacted 4-fluorophenol.
-
Agitation: Suspend the mixture on an orbital shaker (do not use a magnetic stir bar, as it will physically grind and destroy the resin beads) for 2 to 4 hours at room temperature.
-
Validation (Critical Step): Spot the supernatant onto a TLC plate alongside a pure 4-fluorophenol reference standard. Develop the plate and visualize using UV light (254 nm) or a KMnO₄ stain. Validation: Do not proceed to the next step until the 4-fluorophenol spot is completely absent from the supernatant. If it remains, add 1 more equivalent of resin and agitate for another hour.
-
Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed with a small volume of the reaction solvent to elute any trapped product. Concentrate the combined filtrate to yield the purified product.
References
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu. URL:[Link]
-
Acid–base extraction. Wikipedia. URL:[Link]
-
4-Fluorophenol | C6H5FO | CID 9732. PubChem. URL:[Link]
- Method of purifying 4-fluorophenol (Patent US4523041A). Google Patents.
Sources
Overcoming steric hindrance in fluorinated diphenyl ether synthesis
Welcome to the Advanced Synthesis Support Center. The formation of carbon-oxygen (C–O) bonds to synthesize fluorinated diphenyl ethers is notoriously challenging. Fluorine substituents—particularly in the ortho position—introduce severe steric hindrance and complex electronic effects that can stall traditional catalytic cycles.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.
Synthesis Route Diagnostic Logic
Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway. The presence of fluorine dictates the reactivity of your substrates. Use the diagnostic decision tree below to match your specific steric and electronic constraints to the optimal methodology.
Decision matrix for selecting fluorinated diaryl ether synthesis routes.
Frequently Asked Questions & Troubleshooting
Q1: Why does ortho-fluorine substitution severely reduce my Ullmann coupling yields? A1: Ortho-fluorine creates a dual barrier to the classical copper-catalyzed Ullmann reaction[1].
-
Steric Causality: The fluorine atom physically blocks the approach of the copper-phenoxide intermediate, preventing the necessary coordination for the coupling step.
-
Electronic Causality: While fluorine is inductively electron-withdrawing, its lone pairs can donate into the aromatic ring via resonance. This can weakly coordinate with the copper center, creating off-cycle, thermodynamically stable Cu-complexes that trap the catalyst and stall turnover. To resolve this, switch to a highly active bidentate ligand (like picolinic acid) that outcompetes fluorine for copper coordination[2].
Q2: How can I overcome steric hindrance in Pd-catalyzed Buchwald-Hartwig etherification with bulky fluorinated phenols? A2: The rate-limiting step in Pd-catalyzed C–O bond formation is reductive elimination . When substrates are sterically hindered, you must use highly sterically demanding, electron-rich biarylphosphine ligands (e.g., t-BuXPhos or RockPhos).
-
The Causality: It seems counterintuitive to add a bulky ligand to a bulky substrate. However, the extreme steric crowding around the Pd(II) center destabilizes the intermediate. The only way the complex can relieve this steric strain is by forcing the aryl and phenoxide groups together, rapidly accelerating the reductive elimination to form the C–O bond[3].
Q3: When should I abandon transition-metal catalysis for Nucleophilic Aromatic Substitution (SNAr)?
A3: If your electrophile (aryl halide) contains strong electron-withdrawing groups (e.g., -NO
Quantitative Data: Ligand Selection for Hindered Substrates
When utilizing Palladium catalysis for hindered fluorinated substrates, ligand selection is the single most critical variable. Below is a comparative summary of ligand performance based on steric profiles.
Table 1: Impact of Ligand Steric Bulk on Pd-Catalyzed C–O Coupling
| Ligand Type | Example | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Bidentate Phosphine | BINAP | 100 | <10 | Insufficient steric bulk to drive the rate-limiting reductive elimination. |
| Monodentate Biaryl | JohnPhos | 100 | 45 | Moderate bulk; prone to off-cycle Pd-dimer formation with hindered phenols. |
| Bulky Biaryl | t-BuXPhos | 100 | 72 | High steric profile accelerates C–O bond formation via steric relief. |
| Ultra-Bulky Biaryl | RockPhos / L8 | 80 | >90 | Optimal bite angle and extreme bulk force rapid elimination even at lower temperatures[3]. |
Mechanistic Workflow: Palladium Catalysis
Understanding exactly where steric hindrance impacts the catalytic cycle allows you to troubleshoot effectively. The diagram below illustrates how bulky ligands force the reaction forward.
Pd-catalyzed C-O cross-coupling cycle highlighting steric relief.
Self-Validating Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling of Sterically Hindered Fluorophenols
This protocol utilizes ultra-bulky ligands to force reductive elimination in highly hindered systems[3].
-
Preparation: In an argon-filled glovebox, combine Pd(OAc)
(1 mol%), RockPhos (1.5 mol%), and K PO (2.0 equiv) in an oven-dried reaction vial.-
Causality: K
PO is chosen over stronger bases (like NaOtBu) to prevent base-catalyzed side reactions, such as the dehalogenation of sensitive fluorinated substrates.
-
-
Reagent Addition: Add the fluorophenol (1.2 equiv) and aryl halide (1.0 equiv), followed by anhydrous toluene (0.5 M).
-
Causality: A slight excess of the phenol ensures complete conversion of the aryl halide, compensating for trace oxidative dimerization. Toluene (a non-polar solvent) is critical here; it favors the reductive elimination step by thermodynamically destabilizing the polar Pd(II) intermediate.
-
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Self-Validating Check: Monitor the color of the solution. The mixture should transition from a dark red/brown (indicating active Pd(0) formation) to a homogeneous amber color. Troubleshooting: If a heavy black precipitate forms, this indicates catalyst decomposition into inactive "Palladium black." You must rigorously exclude oxygen and moisture in your next attempt.
Protocol B: Mild Cu-Catalyzed Ullmann Coupling for Ortho-Fluorinated Substrates
This protocol uses a bidentate ligand to prevent the fluorine atom from poisoning the copper catalyst[2].
-
Preparation: Combine CuI (10 mol%), picolinic acid (20 mol%), and K
PO (2.0 equiv) in a reaction vessel.-
Causality: Picolinic acid acts as a strong bidentate ligand. It increases the solubility of the Cu(I) species, outcompetes the ortho-fluorine for copper coordination, and prevents the formation of unreactive polymeric copper aggregates[2].
-
-
Degassing: Add the fluorinated phenol (1.0 equiv), aryl iodide (1.2 equiv), and DMSO. Degas the mixture via argon sparging for at least 15 minutes.
-
Causality: Cu(I) is highly sensitive to atmospheric oxygen, which rapidly oxidizes it to Cu(II)—a state that is catalytically dead for this specific cycle.
-
-
Reaction: Heat the mixture at 90 °C for 24 hours.
-
Self-Validating Check: Monitor the reaction via LC-MS at the 6-hour mark. If the reaction stalls at ~50% conversion, it indicates ligand degradation or trace oxygen ingress. Troubleshooting: Spiking the reaction with an additional 5 mol% of the CuI/picolinic acid mixture under a stream of argon should immediately restart the catalytic cycle.
References
-
Title: Recent Progress in Diaryl Ether Synthesis Source: Synthesis (via ResearchGate) URL: [Link]
-
Title: A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions of Nitrobenzenes
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in SNAr reactions, with a specific focus on nitro-activated substrates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues that may be encountered during SNAr reactions in a question-and-answer format.
Q1: My SNAr reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
A1: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting this issue is detailed below. The core of the SNAr reaction hinges on the sufficiently electrophilic character of the aromatic ring, the strength of the incoming nucleophile, and reaction conditions that favor the formation of the key Meisenheimer complex intermediate.[1][2]
Logical Troubleshooting Workflow
To diagnose the root cause of low conversion, follow this decision-making workflow.
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Detailed Breakdown of Troubleshooting Points:
-
Substrate Reactivity : The aromatic ring must be rendered sufficiently electron-poor to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to the leaving group.[3][4] This positioning is critical as it allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][5] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction rate will be significantly lower.[6]
-
Action : If your substrate lacks adequate activation (e.g., the nitro group is meta or absent), consider if a more electron-deficient analogue is available for your synthesis.
-
-
Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[7] Therefore, the bond strength to the leaving group is less important than its ability to stabilize the transition state via its inductive electron-withdrawing effect. This leads to a counterintuitive trend for halogens: F > Cl > Br > I .[3][8] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.[2][7]
-
Action : If your reaction is sluggish with a chloro- or bromo-substituted nitrobenzene, switching to the corresponding fluoro-substituted analogue, if available, can significantly increase the reaction rate.[3]
-
-
Nucleophile Strength : The nucleophile must be strong enough to attack the electron-deficient ring. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols).
-
Action : If you are using a neutral nucleophile like an alcohol or an amine, consider deprotonating it first with a suitable non-nucleophilic base (e.g., NaH, K2CO3) to generate the more potent anionic nucleophile.[9] For example, using sodium methoxide is far more effective than methanol with a separate base.
-
-
Reaction Temperature : Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[9]
-
Solvent Choice : The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are preferred.[9][10] These solvents are effective at solvating the cation (e.g., Na⁺, K⁺) of the nucleophile salt, which leaves the nucleophilic anion more "naked" and, therefore, more reactive.[9] In contrast, protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[10][11]
Solvent Type Dielectric Constant (ε) Relative Rate Methanol Polar Protic 33 1 Acetonitrile Polar Aprotic 38 63 DMF Polar Aprotic 37 1230 DMSO Polar Aprotic 47 2800 Data adapted for the reaction of 2,4-dinitrochlorobenzene with aniline.[9] -
Action : If you are not using a polar aprotic solvent, switch to DMSO or DMF for optimal results. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or product.[9]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely causes and their solutions:
-
Di-substitution : If your nitrobenzene substrate has more than one leaving group, you may be observing double substitution, where the nucleophile displaces both leaving groups.
-
Solution : To favor mono-substitution, use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile.[9] You can also consider lowering the reaction temperature to increase selectivity.
-
-
Reaction with Solvent (Solvolysis) : If you are using a potentially nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[9]
-
Solution : It is advisable to use a non-reactive, polar aprotic solvent like DMSO, DMF, or acetonitrile.[9]
-
-
Hydrolysis : Water present in the reaction can act as a nucleophile, leading to the formation of a phenol byproduct.
-
Solution : Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Reduction of the Nitro Group : Some nucleophiles, particularly under certain conditions, can reduce the nitro group, leading to complex reaction mixtures. For example, some sulfur nucleophiles can lead to reduction.
-
Solution : If you suspect nitro group reduction, carefully analyze your byproducts by LC-MS. You may need to choose a different nucleophile or modify the reaction conditions (e.g., lower temperature).
-
Q3: My reaction with 4-nitrobenzonitrile is sluggish, even with a strong nucleophile like sodium methoxide. What could be the issue?
A3: This is an interesting case that highlights the complexity of some SNAr reactions. While the cyano group is an electron-withdrawing group, its interaction with nucleophiles can be complex. Research has shown that nucleophiles like methoxide can preferentially attack the nitrile carbon, forming a stable imidate intermediate.[12] This alternative reaction pathway does not lead to the desired substitution product and can consume the nucleophile. Interestingly, the addition of a small amount of a protic solvent like methanol can sometimes facilitate the desired SNAr pathway in these specific cases, though an excess will again inhibit the reaction.[12]
-
Solution : For substrates like 4-nitrobenzonitrile, if you observe low conversion, consider the possibility of nucleophilic attack at the nitrile. Experiment with the addition of a very small, controlled amount of a corresponding alcohol (e.g., methanol when using methoxide) to see if it improves the conversion to the desired ether product.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the SNAr reaction?
A: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition Step (Rate-Determining) : The nucleophile attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the slowest because it temporarily disrupts the aromaticity of the ring.[7]
-
Elimination Step (Fast) : The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[7]
Caption: The addition-elimination mechanism of SNAr.
Q: Why must the electron-withdrawing group (EWG) be in the ortho or para position?
A: The EWG must be in the ortho or para position to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[4] When the EWG is in these positions, a resonance structure can be drawn where the negative charge is delocalized onto the EWG itself (e.g., onto the oxygen atoms of a nitro group).[5] This delocalization significantly lowers the energy of the intermediate and the transition state leading to it, thereby accelerating the reaction.[7] If the EWG is in the meta position, this direct resonance stabilization is not possible.[6]
Q: How can I monitor the progress of my SNAr reaction?
A: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[9] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3][9]
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of a nitro-activated aryl halide with an amine.
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Nucleophile Addition : Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO) to the flask, followed by the amine nucleophile (1.2 equiv).
-
Heating : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup : After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile (forming an Alkoxide in situ)
This protocol is for reactions where an alkoxide is generated from an alcohol using sodium hydride.
-
Alkoxide Formation : To a dry round-bottom flask under an inert atmosphere, add a solution of the alcohol (1.1 equiv) in anhydrous THF or DMF. Cool the solution in an ice bath.
-
Base Addition : Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Caution: Hydrogen gas is evolved.
-
Stirring : Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition : Add the nitro-activated aryl halide (1.0 equiv) to the reaction mixture.
-
Heating and Monitoring : Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed as monitored by TLC.
-
Workup : Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Nucleophilic Aromatic Substitution. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. Available at: [Link]
-
Concerted nucleophilic aromatic substitutions - DASH. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]
-
Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. Available at: [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. Available at: [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase | Request PDF - ResearchGate. Available at: [Link]
-
SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides | Organic Letters - ACS Publications. Available at: [Link]
-
Nucleophilic aromatic substitution - BYJU'S. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry. Available at: [Link]
-
SNAr Solvents and Reagents - Wordpress. Available at: [Link]
-
2 - Reaction Examples. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. One moment, please... [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
Technical Support Center: Regioselective Functionalization of 1-(4-Fluorophenoxy)-3-nitrobenzene
Welcome to the Advanced Technical Support Center for the derivatization of 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1). This diaryl ether presents unique regiochemical challenges due to the extreme electronic disparity between its two aromatic rings. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights for researchers experiencing poor regiocontrol during late-stage functionalization.
Quantitative Reactivity Data & Regioselectivity Matrix
To predict the behavior of this molecule, one must analyze the competing electronic effects (Hammett parameters) governing the
| Aromatic Ring / Position | Substituent Effects | Relative Nucleophilicity | Preferred Reaction Pathway |
| Ring A (C2/C6) | Ortho to -OR, Meta to -F | High (Activated) | Electrophilic Aromatic Substitution (EAS) |
| Ring A (C3/C5) | Meta to -OR, Ortho to -F | Low | None (Kinetically disfavored) |
| Ring A (C4) | Para to -OR, Ipso to -F | Very Low (Blocked) | TM-Catalyzed Cross-Coupling |
| Ring B (C2/C4/C6) | Ortho/Para to -NO | Extremely Low | None (Strongly deactivated) |
| Ring B (C5) | Meta to -NO | Very Low | None |
Section 1: Direct Electrophilic Aromatic Substitution (EAS)
FAQ: Why does bromination or nitration exclusively occur on the fluorophenoxy ring (Ring A), even when I use excess reagent?
Causality & Mechanism:
The regioselectivity of EAS in diaryl ethers is kinetically controlled by the stability of the Wheland intermediate[1]. The ether oxygen is a strong
Workflow for selecting the functionalization pathway based on target ring regioselectivity.
Protocol 1: Regioselective Bromination of Ring A
Self-Validating System: This protocol uses mild conditions to prevent over-bromination. The regiochemistry is validated via
-
Reaction: Dissolve 1-(4-fluorophenoxy)-3-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes. Shield from light.
-
Propagation: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes:EtOAc 8:2). The product spot will be slightly less polar than the starting material.
-
Quench & Workup: Pour into ice water containing 5% sodium thiosulfate. Extract with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Validation: Run a
H NMR (CDCl ). The original Ring A had an AA'BB' splitting pattern. The brominated product will show a 1,2,4-substitution pattern on Ring A: a doublet ( Hz), a doublet of doublets ( Hz), and a finely split doublet ( Hz), confirming substitution ortho to the ether oxygen.
Section 2: Polarity Inversion for Ring B Functionalization
FAQ: How can I force electrophiles to attack the deactivated 3-nitrophenyl ring (Ring B) instead?
Causality & Mechanism:
You cannot overcome the deactivating effect of the nitro group directly; you must invert the electronic polarity of Ring B. By reducing the nitro group to an amine (yielding 3-(4-fluorophenoxy)aniline), you convert a strongly deactivating group into a powerful activating group (-NH
Protocol 2: Polarity Inversion & Directed Bromination of Ring B
-
Reduction: Dissolve the starting material in EtOH. Add 10% Pd/C (0.1 eq). Stir under an H
atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate. Validation: Ninhydrin stain on TLC will turn bright purple, confirming the primary amine. -
Protection: Dissolve the crude amine in CH
Cl . Add pyridine (2.0 eq) and acetic anhydride (1.5 eq). Stir at RT for 2 hours. Wash with 1M HCl, extract, and concentrate to yield the acetamide. -
Bromination: Dissolve the acetamide in glacial acetic acid. Add Br
(1.05 eq) dropwise at room temperature. Stir for 1 hour. -
Validation:
H NMR will show a singlet in the aromatic region for the isolated proton at C2 (flanked by the ether and the acetamide), confirming that substitution occurred at the less sterically hindered C4 or C6 positions.
Section 3: Nucleophilic Aromatic Substitution (S Ar) Limitations
FAQ: I am trying to displace the fluorine atom on Ring A using an amine nucleophile, but I only recover starting material. Why?
Causality & Mechanism:
Classical S
Mechanistic divergence between EAS (Ring A) and SNAr (Ring B) pathways in diaryl ethers.
Troubleshooting Solution:
Abandon classical S
Section 4: Directed Ortho Metalation (DoM) & C-H Activation
FAQ: Can I use n-Butyllithium to deprotonate the position ortho to the ether oxygen?
Causality & Mechanism: No. The nitro group on Ring B is fundamentally incompatible with alkyllithium reagents. Strong bases like n-BuLi or LDA are also potent single-electron donors. Treating 1-(4-fluorophenoxy)-3-nitrobenzene with n-BuLi will result in Single Electron Transfer (SET) to the nitro group, generating a radical anion. This leads to immediate polymerization, tar formation, and degradation of the starting material rather than clean deprotonation.
Troubleshooting Solution:
If C-H functionalization is required, avoid strong nucleophilic bases. Instead, employ Palladium-catalyzed oxidative C-H activation[4]. Using catalytic Pd(OAc)
References
-
Recent advances in the synthesis of xanthones and azaxanthones Source: Universidade do Porto (up.pt) URL:[Link]
-
The Truce–Smiles rearrangement and related reactions: a review Source: Canadian Science Publishing (cdnsciencepub.com) URL:[Link]
-
Synthesis of the diaryl ether cores common to chrysophaentins A, E and F Source: National Institutes of Health (nih.gov) URL:[Link]
-
O-Annulation leading to five-, six-, and seven-membered cyclic diaryl ethers involving C-H cleavage Source: SciSpace (scispace.com) URL:[Link]
Sources
Handling moisture sensitivity during 1-(4-Fluorophenoxy)-3-nitrobenzene processing
Welcome to the Advanced Synthesis Support Center. The synthesis of 1-(4-fluorophenoxy)-3-nitrobenzene (CAS 263349-49-1) relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-fluorophenol and 1-fluoro-3-nitrobenzene. While seemingly straightforward, this C–O bond-forming reaction is notoriously sensitive to moisture.
As a drug development professional or process chemist, you must treat this reaction not just as a mixing of reagents, but as a delicate balance of nucleophilicity and transition-state stabilization. This guide provides mechanistic diagnostics, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible processing.
Mechanistic Diagnostics: The SNAr Pathway vs. Moisture Derailment
In a dry environment, the phenoxide anion (generated via base deprotonation) attacks the electron-deficient 1-fluoro-3-nitrobenzene. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex before expelling the fluoride leaving group ([1]).
However, the introduction of water fundamentally alters the reaction landscape, triggering competing nucleophilic attacks and deactivating the primary reagents.
Mechanistic divergence in SNAr reactions caused by moisture contamination.
Troubleshooting Guide & FAQs
Q1: Why is my reaction stalling at 40% conversion despite using an excess of K2CO3? A: The root cause is likely phenoxide solvation and base caking . Water forms a tight hydrogen-bonded solvation shell around the phenoxide oxygen. This drastically lowers the ground-state energy of the nucleophile, increasing the activation energy required to reach the Meisenheimer transition state. Furthermore, hygroscopic bases like K2CO3 absorb moisture and cake, which destroys the solid-liquid interfacial area necessary for efficient deprotonation in polar aprotic solvents ([2]).
Q2: I am detecting a significant amount of 3-nitrophenol in my LC-MS. Where is this coming from? A: Water is acting as a competing nucleophile. Under the basic reaction conditions, trace water generates hydroxide ions. These hydroxide ions are small, highly mobile, and aggressively attack 1-fluoro-3-nitrobenzene via a competing SNAr pathway, displacing the fluoride to form 3-nitrophenol ([3]). This consumes your starting material and creates a byproduct that is notoriously difficult to separate from the target diaryl ether due to similar chromatographic retention times.
Q3: There is an unexpected mass peak corresponding to N,N-dimethyl-3-nitroaniline. How did this form? A: This is a classic symptom of solvent hydrolysis . If you are using DMF at elevated temperatures (>80°C) in the presence of a base and trace water, the DMF hydrolyzes to form dimethylamine and formate. The liberated dimethylamine is a powerful nucleophile and rapidly attacks 1-fluoro-3-nitrobenzene to form N,N-dimethyl-3-nitroaniline ([4]). To resolve this, rigorously dry your DMF, or switch to anhydrous DMSO if your kinetic requirements demand temperatures exceeding 100°C.
Quantitative Impact of Moisture on Reaction Profiles
To illustrate the critical need for anhydrous conditions, the following table summarizes the causal relationship between solvent water content (measured via Karl Fischer titration) and the resulting reaction profile after 12 hours at 90°C.
| Water Content (ppm) | 4-Fluorophenol Conversion (%) | 1-(4-Fluorophenoxy)-3-nitrobenzene Yield (%) | 3-Nitrophenol Byproduct (%) | N,N-Dimethyl-3-nitroaniline (%) |
| < 50 (Anhydrous) | > 99 | 96 | < 0.5 | < 0.1 |
| 500 | 85 | 78 | 5.2 | 1.5 |
| 2000 | 60 | 45 | 12.4 | 8.3 |
| > 5000 | < 30 | < 20 | > 25 | > 15 |
Self-Validating Experimental Protocol
To guarantee reproducibility, a protocol cannot rely on assumptions; it must be self-validating. The following methodology incorporates strict In-Process Controls (IPCs) to ensure moisture is eliminated before the reaction commences.
Self-validating experimental workflow for anhydrous diaryl ether synthesis.
Step-by-Step Methodology
Step 1: Base Activation & Verification
-
Grind K2CO3 (2.0 equivalents) into a fine powder using a mortar and pestle to maximize the solid-liquid interfacial area.
-
Dry the milled base in a vacuum oven at 150°C for a minimum of 12 hours.
-
Validation: The base must remain free-flowing upon cooling in a desiccator. Any clumping indicates moisture ingress and requires re-drying.
Step 2: Solvent Quality Control
-
Dispense anhydrous DMF (or DMSO) under an inert argon atmosphere.
-
Validation (Critical Gate): Perform a Karl Fischer (KF) titration on the solvent. Do not proceed if the water content exceeds 50 ppm. If it fails, dry the solvent over activated 3Å molecular sieves for 24 hours and re-test.
Step 3: Schlenk Line Assembly
-
Transfer the activated K2CO3, 4-fluorophenol (1.0 eq), and 1-fluoro-3-nitrobenzene (1.05 eq) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and perform three vacuum/argon backfill cycles to purge ambient oxygen and humidity.
-
Inject the validated anhydrous DMF via a dry syringe through a septum.
Step 4: Reaction Execution & In-Process Control (IPC)
-
Heat the reaction mixture to 90°C under a positive pressure of argon.
-
Validation (IPC): After 2 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC.
-
Verify that the 3-nitrophenol byproduct peak is < 1% relative to the product. If the byproduct exceeds 1%, it indicates a moisture leak; halt the temperature ramp, verify seals, and consider adding 0.5 eq of fresh activated base.
Step 5: Quench and Isolation
-
Once HPLC confirms > 99% conversion of 4-fluorophenol (typically 8-12 hours), cool the reaction to room temperature.
-
Pour the mixture into ice-cold distilled water (10x volume of DMF) to precipitate the 1-(4-fluorophenoxy)-3-nitrobenzene.
-
Filter the solid, wash extensively with water to remove residual DMF and base, and dry under a vacuum to yield the target compound.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]
-
Carbon–Heteroatom Bond Formation via Coupling Reactions Performed on a Magnetic Nanoparticle Bed. MDPI. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. National Institutes of Health (NIH). Available at:[Link]
-
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. ACS Publications. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-Fluorophenoxy)-3-nitrobenzene
This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(4-Fluorophenoxy)-3-nitrobenzene. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document details a systematic approach to method development, comparing various stationary and mobile phases to establish a robust, stability-indicating analytical procedure.
The primary analytical challenge is the effective separation of the main component from structurally similar process-related impurities and potential degradants. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical rationale and practical protocols necessary for selecting and optimizing an appropriate HPLC method.
Foundational Strategy: The Method Development Workflow
A successful HPLC method development process is systematic. The goal is to achieve adequate resolution of the main peak from all potential impurities and degradation products with good peak shape and reasonable analysis time. Our approach is grounded in a logical progression from initial screening to final method optimization and validation, as outlined below.
Caption: A systematic workflow for HPLC method development.
Experimental Design: A Comparative Approach
Initial Conditions and Rationale
Analyte Characteristics: 1-(4-Fluorophenoxy)-3-nitrobenzene is a neutral, aromatic compound containing both electron-withdrawing (nitro) and electron-donating (phenoxy) groups, as well as a halogen substituent. These features suggest strong retention on reversed-phase columns and potential for unique interactions with specific stationary phases.
Column Selection:
-
C18 (Octadecylsilane): The industry workhorse, chosen for its general-purpose hydrophobicity and broad applicability. It serves as our baseline for comparison.[1][2]
-
Phenyl-Hexyl: Selected for its potential to offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and related impurities.[1][3][4][5] This can be particularly effective for separating aromatic positional isomers.[4]
-
Fluorinated Phase (e.g., Pentafluorophenyl - PFP): These phases can provide unique selectivity for halogenated compounds and those with dipole moments, making it a logical choice for this fluorinated analyte.[6][7][8]
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[9][10] ACN generally provides lower backpressure and better UV transparency at low wavelengths.[3][10] MeOH, being a protic solvent, can offer different selectivity due to its hydrogen bonding capabilities.[3] When using phenyl columns, methanol is often preferred as it is less likely to interfere with the π-π interactions that provide unique selectivity.[11][12]
-
Aqueous Phase: Buffered mobile phases are crucial for controlling the ionization state of any acidic or basic impurities, thereby ensuring reproducible retention times and good peak shapes.[13][14][15] A phosphate buffer at a pH of 3.0 is a good starting point to suppress the ionization of any potential acidic impurities.
Detection: Based on the aromatic nature of the compound, a UV detector set at 254 nm is expected to provide good sensitivity for the parent compound and related aromatic impurities.
Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies are essential.[16][17][18] These studies deliberately stress the drug substance to generate potential degradation products and verify that they can be separated from the main peak.[16][19]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of 1-(4-Fluorophenoxy)-3-nitrobenzene in a 50:50 mixture of ACN and water at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze all stressed samples using the developed HPLC methods. The goal is to achieve approximately 10-20% degradation of the active ingredient.[16][18]
Comparative Performance Data
The following tables summarize the comparative performance of different column and mobile phase combinations for the separation of 1-(4-Fluorophenoxy)-3-nitrobenzene from its impurities generated during forced degradation.
Table 1: Comparison of Stationary Phases (Mobile Phase: ACN/Water Gradient)
| Parameter | C18 Column | Phenyl-Hexyl Column | Fluorinated (PFP) Column |
| Retention Time (Main Peak, min) | 15.2 | 14.5 | 16.8 |
| Resolution (Main Peak / Closest Impurity) | 1.8 | 2.5 | 2.2 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | 1.3 |
| Number of Detected Impurities | 4 | 5 | 5 |
| Key Observation | Baseline performance, co-elution with one impurity. | Improved resolution for aromatic impurities due to π-π interactions.[4] | Enhanced retention and good resolution, especially for halogenated species. |
Table 2: Comparison of Organic Modifiers (Phenyl-Hexyl Column)
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) |
| Retention Time (Main Peak, min) | 14.5 | 16.2 |
| Resolution (Main Peak / Closest Impurity) | 2.5 | 3.1 |
| System Backpressure (psi) | 1800 | 2400 |
| Key Observation | Good separation, but methanol provides superior selectivity for critical pairs.[3][9] | Enhanced π-π interactions leading to better separation of aromatic isomers, despite higher backpressure.[3][11] |
Optimized Method and Protocol
Based on the comparative data, the Phenyl-Hexyl column with a methanol/water gradient provided the most effective separation, offering the best resolution for all observed process impurities and degradation products.
Caption: Key parameters of the final optimized HPLC method.
Detailed Experimental Protocol: Final Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of 1-(4-Fluorophenoxy)-3-nitrobenzene in a 50 mL volumetric flask with a 50:50 mixture of methanol and water to obtain a concentration of 0.5 mg/mL.
-
-
Chromatographic System:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 1.5.
-
The theoretical plates should be not less than 2000.
-
Conclusion and Recommendations
The systematic comparison of stationary phases and organic modifiers clearly demonstrates the superiority of a Phenyl-Hexyl column with a methanol-based mobile phase for the purity analysis of 1-(4-Fluorophenoxy)-3-nitrobenzene. While a standard C18 column provides a reasonable starting point, the unique selectivity afforded by the π-π interactions on the phenyl phase is critical for resolving closely related aromatic impurities.[3][5]
This guide underscores the importance of a logical, evidence-based approach to HPLC method development. By understanding the physicochemical properties of the analyte and systematically evaluating key chromatographic parameters, a robust, specific, and reliable method can be established. This developed method is suitable for validation according to ICH Q2(R1) guidelines for routine quality control and stability testing.[20][21][22]
References
-
Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
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Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu (Europe). [Link]
-
Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. YouTube. [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
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The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. Taylor & Francis Online. [Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]
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Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
What is the Difference Between C18 and Phenyl Column. Pediaa.Com. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
-
The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. MDPI. [Link]
-
6. analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. ResearchGate. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-(4-Fluorophenoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures. For professionals in drug development and chemical research, a precise understanding of a molecule's architecture is fundamental to predicting its reactivity, biological activity, and metabolic fate. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for 1-(4-fluorophenoxy)-3-nitrobenzene, a molecule featuring a diphenyl ether core with distinct electronic environments dictated by its nitro and fluoro substituents.
This document moves beyond a simple recitation of expected values. It delves into the causal relationships between the molecular structure and the resulting spectral features, grounding its predictions in established NMR principles and comparative data from analogous compounds. We will explore the inductive and resonance effects of the substituents, predict the chemical shifts, and rationalize the complex spin-spin coupling patterns that define this molecule's spectral signature.
Methodology: High-Fidelity NMR Data Acquisition
To ensure the acquisition of high-resolution, unambiguous NMR data, a standardized and self-validating experimental protocol is essential. The following steps outline a robust methodology for analyzing compounds such as 1-(4-fluorophenoxy)-3-nitrobenzene.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the high-purity solid sample, 1-(4-fluorophenoxy)-3-nitrobenzene.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak[1][2].
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides a reference signal at 0.00 ppm for accurate calibration of the chemical shift axis[3].
-
Transfer the solution to a high-quality, 5 mm NMR tube.
-
-
Instrument Configuration & Calibration:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of complex splitting patterns[4].
-
Before data acquisition, perform standard shimming procedures on the sample to optimize the homogeneity of the magnetic field (B₀), ensuring sharp, symmetrical peaks.
-
Calibrate the instrument's transmitter frequency and pulse widths for both ¹H and ¹³C nuclei.
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Sequence: Employ a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately -2 to 12 ppm to encompass all expected proton signals[4].
-
Acquisition Time: Use an acquisition time of 2-4 seconds to ensure adequate data point resolution[4].
-
Relaxation Delay: A relaxation delay of 1-5 seconds is crucial for accurate signal integration, allowing for complete T₁ relaxation of all protons between scans.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a satisfactory signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: Use a proton-decoupled single-pulse sequence (e.g., zgpg30) to produce a spectrum where each unique carbon appears as a singlet, simplifying interpretation[5].
-
Spectral Width: Set a spectral width of 0 to 200 ppm, which covers the typical range for organic molecules[4].
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio[4].
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat spectral baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or, if TMS is absent, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm) to its known value[1].
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Caption: Predicted ¹H-¹H J-coupling relationships in the molecule.
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as all carbon atoms are in unique chemical environments due to the lack of a symmetry axis bisecting both rings. The chemical shifts are highly influenced by the attached substituents.
-
Ring A (Nitro-substituted Ring):
-
C-1 (C-O): This carbon, bonded to the ether oxygen, will be significantly downfield.
-
C-3 (C-NO₂): The ipso-carbon attached to the nitro group will also be strongly deshielded, appearing far downfield.[6][7]
-
C-2, C-4, C-5, C-6: These carbons will have shifts typical for aromatic carbons, with their precise locations determined by the combined effects of the -NO₂ and -OAr groups. The carbons ortho and para to the nitro group (C-2, C-4) are generally found at a lower field than the meta carbon (C-5) relative to benzene.[8]
-
-
Ring B (Fluoro-substituted Ring):
-
C-4' (C-F): The carbon directly attached to fluorine will exhibit a large downfield shift due to fluorine's electronegativity. Crucially, this signal will be split into a doublet by the fluorine atom (¹J_CF), with a large coupling constant.
-
C-1' (C-O): The ipso-carbon of the ether linkage will be downfield.
-
C-3'/C-5' (ortho to F): These carbons will show a doublet splitting due to two-bond coupling with fluorine (²J_CF).
-
C-2'/C-6' (meta to F): These carbons will also be split into a doublet due to three-bond coupling with fluorine (³J_CF).
-
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from ¹⁹F) | Coupling Constant (Hz) |
| C-4' (C-F) | ~158 - 162 | d | ¹J_CF ≈ 240-250 |
| C-1 | ~155 - 159 | s | - |
| C-1' | ~152 - 156 | s | - |
| C-3 (C-NO₂) | ~148 - 150 | s | - |
| C-5 | ~130 - 132 | s | - |
| C-6 | ~122 - 125 | s | - |
| C-2'/C-6' | ~120 - 124 | d | ³J_CF ≈ 8-10 |
| C-2 | ~118 - 121 | s | - |
| C-4 | ~115 - 118 | s | - |
| C-3'/C-5' | ~116 - 119 | d | ²J_CF ≈ 20-25 |
Note: The assignments are predictive and would require 2D NMR experiments (like HSQC and HMBC) for definitive confirmation.
Conclusion
The structural analysis of 1-(4-fluorophenoxy)-3-nitrobenzene via ¹H and ¹³C NMR spectroscopy is a prime example of leveraging fundamental principles to decode a complex molecular structure. The predicted spectra are characterized by two distinct aromatic spin systems in the ¹H NMR, heavily influenced by the opposing electronic effects of the nitro and phenoxy groups. The ¹³C NMR spectrum is expected to be particularly informative, with the fluorine atom serving as a powerful diagnostic tool through its characteristic C-F coupling patterns. This comprehensive guide provides a robust framework for researchers to anticipate, interpret, and validate the NMR spectra of this and structurally related compounds, reinforcing the indispensable role of NMR in modern chemical sciences.
References
- Vertex AI Search, based on an analysis of nitrobenzene and monosubstituted benzenes' NMR spectra.
-
Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
-
American Chemical Society. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrobenzene. PubChem Compound Database. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. [Link]
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ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]
- Vertex AI Search, based on structural features and NMR analysis of diphenyl ether deriv
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The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]
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AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
- Vertex AI Search, based on proton and fluorine NMR spectra of fluorobenzene.
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]
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American Chemical Society. (2006). Monofluorinated Analogues of Polybrominated Diphenyl Ethers as Analytical Standards: Synthesis, NMR, and GC-MS Characterization. [Link]
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University of Calgary. (n.d.). H NMR Spectroscopy. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-nitrobenzene. PubChem Compound Database. [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics. [Link]
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Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
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University of Colorado Boulder. (n.d.). Signal Areas. [Link]
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SpectraBase. (n.d.). Diphenylether - Optional[1H NMR] - Spectrum. [Link]
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YouTube. (2024). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. [Link]
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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University of Ottawa. (n.d.). NMR solvent reference shift. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]
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ResearchGate. (n.d.). NMR Solvent Data Chart. [Link]
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SpectraBase. (n.d.). N-[3-(4-Fluorophenoxy)propyl]-N-methylamine, N-acetyl- - Optional[13C NMR]. [Link]
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SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts. [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: NMR Solvents. [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
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Comparing reactivity of 1-(4-Fluorophenoxy)-3-nitrobenzene vs non-fluorinated analogs
Comparative Reactivity Profile: 1-(4-Fluorophenoxy)-3-nitrobenzene vs. Non-Fluorinated Analogs
As a Senior Application Scientist, understanding the nuanced chemical behavior of fluorinated aromatic systems is critical for designing robust synthetic routes and optimizing pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 1-(4-fluorophenoxy)-3-nitrobenzene against its non-fluorinated analog, 1-phenoxy-3-nitrobenzene. By analyzing the electronic, structural, and metabolic causality behind their reactivity, we can establish self-validating protocols for their functionalization.
Electronic & Structural Causality
The diphenyl ether scaffold is a privileged structure in both medicinal chemistry and advanced materials. The primary locus of chemical divergence between these two molecules is the para-position of the phenoxy ring.
In the non-fluorinated system (1-phenoxy-3-nitrobenzene), the ether oxygen strongly donates electron density via resonance (+R effect), highly activating the ortho and para positions toward electrophiles[1]. Because the para position is sterically unhindered, it becomes the primary site of reactivity.
The introduction of a fluorine atom at this para position fundamentally rewires the molecule's electronic environment. Fluorine possesses the highest electronegativity of any element, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs also participate in resonance donation (+R)[2]. The net result is a slight overall deactivation of the fluorophenoxy ring compared to the pure phenoxy ring, coupled with an absolute steric and electronic blockade of the critical para position[3].
Electronic effects and primary reactive sites in fluorinated vs. non-fluorinated analogs.
Comparative Chemical Reactivity & Transformations
The structural blockade imposed by fluorine dictates the outcomes of downstream functionalization, requiring careful catalyst and reagent selection.
-
Electrophilic Aromatic Substitution (EAS): Halogenation or nitration of the non-fluorinated analog yields predominantly para-substituted products. In the fluorinated analog, the electrophile is forced into the ortho position relative to the ether linkage. The overall EAS reaction rate is also attenuated due to fluorine's inductive pull[4].
-
Nucleophilic Aromatic Substitution (S_NAr): The nitro group activates its own ortho and para positions. However, because the ether linkage is situated meta to the nitro group, S_NAr cleavage of the ether is highly disfavored. Furthermore, the C-F bond remains highly stable against S_NAr because it lacks an activating electron-withdrawing group on its own ring[1].
-
Nitro Reduction & The Hydrodefluorination Challenge: Reducing the nitro group to an aniline derivative is a ubiquitous synthetic step. For the non-fluorinated analog, standard hydrogenation using Palladium on Carbon (Pd/C) is highly efficient. However, for the fluorinated analog, Pd/C readily catalyzes unwanted hydrodefluorination—the cleavage of the C-F bond via oxidative addition of Palladium[5][6]. To preserve the fluorine atom, chemoselective reduction conditions (such as Pt/C or Béchamp reduction) must be employed[7].
Catalyst selection workflow for chemoselective nitro reduction avoiding hydrodefluorination.
Quantitative Reactivity Profile
| Property / Reaction | 1-Phenoxy-3-nitrobenzene | 1-(4-Fluorophenoxy)-3-nitrobenzene | Causality / Mechanism |
| EAS Regioselectivity | Para (>85%), Ortho (~15%) | Ortho only (100%) | Fluorine sterically and electronically blocks the para position. |
| Relative EAS Rate | Fast ( | Moderate ( | Fluorine's inductive (-I) withdrawal slightly deactivates the ring. |
| Nitro Reduction (Pd/C, H | Clean conversion to aniline | 10-30% Hydrodefluorination | Pd readily inserts into the C-F bond[5]; requires Pt/C or Fe/HCl. |
| CYP450 Metabolic Half-Life | Short (Rapid para-hydroxylation) | Significantly Prolonged | Strong C-F bond (~116 kcal/mol) resists heme-mediated hydrogen atom transfer[2]. |
Biological Reactivity & Metabolic Stability
In drug development, the para position of an aromatic ring is a primary target for oxidative metabolism by Cytochrome P450 (CYP450) enzymes[8]. The non-fluorinated 1-phenoxy-3-nitrobenzene undergoes rapid para-hydroxylation, forming a reactive quinone-like intermediate that can lead to rapid clearance or off-target toxicity[9][10].
By substituting the para-hydrogen with fluorine, the metabolic half-life is significantly prolonged. The exceptionally strong C-F bond effectively resists the initial hydrogen atom transfer required by the CYP450 Fe=O heme center, shielding the molecule from oxidative degradation and forcing the biological system to seek secondary, slower metabolic pathways[2][3].
Validated Experimental Protocols
The following methodologies are designed as self-validating systems to ensure regiochemical and chemoselective integrity during functionalization.
Protocol A: Regioselective Bromination (EAS) of 1-(4-Fluorophenoxy)-3-nitrobenzene
Objective: Functionalize the fluorophenoxy ring while avoiding over-bromination.
-
Preparation: Dissolve 10.0 mmol of 1-(4-fluorophenoxy)-3-nitrobenzene in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Reagent Addition: Shield the reaction flask from light. Slowly add 11.0 mmol of N-Bromosuccinimide (NBS) in small portions over 15 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot will cleanly convert to a single lower-R
spot, confirming complete ortho-direction without para-competition. -
Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate, wash with brine, dry over MgSO
, and concentrate. -
Analytical Confirmation:
H-NMR will show the disappearance of one aromatic proton on the fluorophenoxy ring, with coupling constants confirming substitution at the ortho position relative to the ether oxygen.
Protocol B: Chemoselective Béchamp Reduction to 3-(4-Fluorophenoxy)aniline
Objective: Reduce the nitro group to an amine while strictly preventing hydrodefluorination[7].
-
Preparation: Suspend 10.0 mmol of 1-(4-fluorophenoxy)-3-nitrobenzene in 40 mL of a 3:1 Ethanol/Water mixture.
-
Catalyst Loading: Add 50.0 mmol of fine Iron (Fe) powder and 15.0 mmol of Ammonium Chloride (NH
Cl). Causality: We utilize Fe/NH Cl rather than Pd/C because transition metals like Palladium readily insert into activated C-F bonds under hydrogen atmospheres, leading to defluorinated side-products[5][6]. -
Reaction: Reflux the suspension at 80 °C for 2 hours with vigorous stirring.
-
Validation (In-Process): The reaction mixture will transition from yellow to a dark brown/black sludge as the nitro group reduces and iron oxides form.
-
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with hot ethanol. Concentrate the filtrate under reduced pressure, basify with 1M NaOH, and extract with dichloromethane.
-
Analytical Confirmation:
F-NMR must show a single sharp peak, confirming the absolute retention of the fluorine atom.
References
-
IKPRRESS. Fluorine in Pharmaceutical Candidates: Enhancement of Metabolic Stability. Retrieved from: [Link]
-
University College Dublin (UCD). Biotransformation of Fluorophenyl Pyridine Carboxylic Acids and Cytochrome P450. Retrieved from: [Link]
-
ResearchGate. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Retrieved from: [Link]
-
ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from: [Link]
-
ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Retrieved from: [Link]
-
ResearchGate. Targeted Fluorination of a Nonsteroidal Anti-inflammatory Drug to Prolong Metabolic Half-Life. Retrieved from: [Link]
-
ResearchGate. Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Retrieved from: [Link]
-
ACS Publications. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. Retrieved from: [Link]
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Validating reference standards for 1-(4-Fluorophenoxy)-3-nitrobenzene
As a Senior Application Scientist, establishing the absolute purity of a primary reference standard is one of the most critical—and heavily scrutinized—tasks in pharmaceutical and agrochemical development. The integrity of all downstream quantitative analyses hinges on the accuracy of this foundational assignment.
According to ICH Q2(R2) guidelines, analytical procedures must be rigorously validated to demonstrate they are fit for their intended purpose[1]. Furthermore, USP General Chapter <11> mandates that reference standards must be highly characterized specimens selected for their high purity and critical characteristics[2]. When validating a primary reference standard for 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1)[3]—a critical fluorinated diaryl ether intermediate—laboratories face a choice between traditional indirect methods and modern direct quantification.
This guide objectively compares the two dominant paradigms for purity assignment: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Approach [4]. By examining the causality behind the experimental design, we will establish a self-validating workflow for certifying this compound.
The Analytical Dilemma: Mass Balance vs. qNMR
Assigning purity to a primary standard requires an analytical method that does not itself rely on a reference standard of the same compound.
The Mass Balance Approach (Indirect) Historically, purity has been assigned by quantifying all impurities (organic, inorganic, volatile) and subtracting their sum from 100%. The causality here is simple but fragile: you can only subtract what you can detect. If an impurity lacks a chromophore or co-elutes with the main peak, the purity of the reference standard will be falsely elevated.
The qNMR Approach (Direct Primary Ratio) qNMR has emerged as the gold standard for primary reference material preparation[4]. Unlike chromatography, the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal[5]. By utilizing a highly pure, structurally unrelated Internal Standard (IS), qNMR provides an absolute purity value in a single experiment, bypassing the need to identify every trace impurity[6].
Table 1: Methodological Comparison for Purity Assignment
| Parameter | Mass Balance (HPLC + KF + GC + ROI) | qNMR (1H-NMR with Internal Standard) |
| Purity Derivation | Indirect ( | Direct (Primary ratio equation) |
| Sample Requirement | High (~500 mg total across all tests) | Low (~20 mg) |
| Analysis Time | 3–5 Days (Multiple orthogonal setups) | 2–4 Hours |
| Blind Spots | Co-eluting or non-UV absorbing impurities | Impurities buried under the integration region |
| Traceability | Complex (Relies on multiple instrument calibrations) | Direct to SI units (via gravimetry and certified IS) |
Experimental Design & Self-Validating Protocols
To objectively compare these methods, a candidate batch of 1-(4-Fluorophenoxy)-3-nitrobenzene (Batch #FPNB-024) was subjected to both workflows.
Protocol A: Mass Balance Purity Assignment
Because no single detector can capture all impurity classes, mass balance requires a self-validating orthogonal system. The closure check (sum of all fractions) must equal
Step 1: Organic Impurities via HPLC-UV
-
Causality: Diaryl ethers often contain structurally similar positional isomers (e.g., 2-nitro variants) from the synthesis pathway. A gradient elution on a high-carbon-load C18 column ensures maximum resolution of these closely related hydrophobic byproducts.
-
Method: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 30% B to 90% B over 20 min. Detection: 254 nm.
-
Self-Validation (SST): The method is only considered valid if the resolution (
) between the analyte and the nearest known impurity is , ensuring no co-elution masks organic impurities.
Step 2: Orthogonal Corrections
-
Water Content: Karl Fischer (KF) coulometric titration.
-
Residual Solvents: Headspace GC-FID to detect synthesis solvents (e.g., DMF, Toluene).
-
Inorganics: Residue on Ignition (ROI) to quantify trace catalyst salts.
Protocol B: qNMR Purity Assignment
qNMR requires meticulous gravimetric preparation and specific acquisition parameters to prevent integration bias.
Step 1: Internal Standard (IS) Selection
-
Causality: The IS must be highly pure, soluble in the same solvent, and have a chemical shift that does not overlap with the analyte. 1-(4-Fluorophenoxy)-3-nitrobenzene features complex aromatic multiplets between 7.0 and 8.0 ppm. Therefore, Maleic Acid (certified reference grade) is chosen as the IS because its two equivalent alkene protons present a sharp, isolated singlet at ~6.3 ppm in CDCl₃, completely clear of the analyte's signals.
Step 2: Gravimetric Preparation
-
Method: Accurately weigh ~15 mg of 1-(4-Fluorophenoxy)-3-nitrobenzene and ~5 mg of Maleic Acid into the same vial using a microbalance (
mg) to minimize gravimetric uncertainty. Dissolve in 1.0 mL of CDCl₃.
Step 3: Acquisition & Self-Validating Relaxation (
-
Causality: If nuclei are pulsed before they fully relax, their signal intensity will be artificially reduced, destroying the quantitative relationship.
-
Self-Validation: An inversion-recovery experiment is run first to empirically determine the longitudinal relaxation time (
) of the slowest-relaxing proton of interest. The inter-pulse delay ( ) is then strictly set to (typically 30–45 seconds) to guarantee signal recovery.
Step 4: Absolute Purity Calculation
The purity (
Experimental Results: Batch #FPNB-024
The quantitative data from both methodologies are summarized below. The results demonstrate statistical equivalence, thereby cross-validating the primary reference standard assignment.
Table 2: Purity Assignment Data for 1-(4-Fluorophenoxy)-3-nitrobenzene
| Analytical Parameter | Mass Balance Result | qNMR Result (Maleic Acid IS) |
| Organic Impurities (HPLC-UV) | 0.32% | N/A |
| Water Content (KF) | 0.08% | N/A |
| Residual Solvents (GC-FID) | 0.11% (Toluene) | N/A |
| Inorganic Salts (ROI) | < 0.05% | N/A |
| Calculated Purity | 99.44% ± 0.15% | 99.38% ± 0.21% |
| Method Precision (RSD, n=5) | 0.42% | 0.18% |
Insight: While both methods yielded statistically equivalent purity values, qNMR achieved this in a fraction of the time with superior precision (RSD 0.18%), proving its efficacy as a primary validation tool[5].
Reference Standard Validation Workflow
The logical relationship between these orthogonal validation pathways is mapped below. For a primary standard to be certified, both pathways must converge on a statistically equivalent purity value.
Figure 1: Orthogonal validation workflow for reference standard purity assignment.
References
1.[1] MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: 2.[2] USPBPEP. General Chapters: <11> USP REFERENCE STANDARDS. Available at: 3.[3] Sigma-Aldrich. 1-(chloromethyl)-3-nitrobenzene (Includes CAS 263349-49-1 data). Available at: 4.[6] National Institutes of Health (NIH) / Phytochem Anal. qNMR--a versatile concept for the validation of natural product reference compounds. Available at: 5.[5] PatSnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: 6.[4] Encyclopedia MDPI. QNMR for Reference Material Preparation. Available at:
Sources
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- 2. uspbpep.com [uspbpep.com]
- 3. 1-(chloromethyl)-3-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 4. QNMR for Reference Material Preparation | Encyclopedia MDPI [encyclopedia.pub]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioassay validation using 1-(4-Fluorophenoxy)-3-nitrobenzene substrates
An In-Depth Guide to Bioassay Validation Utilizing 1-(4-Fluorophenoxy)-3-nitrobenzene and Its Alternatives
In the landscape of drug discovery and development, the precision and reliability of bioassays are paramount. The validation of these assays ensures that the data generated is accurate, reproducible, and fit for its intended purpose. This guide, from the perspective of a Senior Application Scientist, delves into the validation of bioassays using the substrate 1-(4-Fluorophenoxy)-3-nitrobenzene, providing a comparative analysis with alternative substrates and methodologies. We will explore the underlying principles, offer detailed experimental protocols, and present data to support our recommendations, ensuring scientific integrity and providing a practical resource for researchers in the field.
The Critical Role of Bioassay Validation
Bioassay validation is a comprehensive process that confirms the performance characteristics of an assay meet the requirements for its intended application. This process is not merely a procedural formality but a foundational element of robust scientific research and regulatory compliance. A properly validated bioassay provides confidence in the generated data, which is crucial for making informed decisions in drug development, from lead optimization to clinical trial evaluation.
Understanding 1-(4-Fluorophenoxy)-3-nitrobenzene as a Bioassay Substrate
1-(4-Fluorophenoxy)-3-nitrobenzene is a substrate utilized in certain enzymatic assays, particularly those involving cytochrome P450 enzymes. Its chemical structure allows for enzymatic modification, leading to a detectable signal that can be correlated with enzyme activity. The choice of this substrate is often dictated by its kinetic properties and the specific enzyme being investigated.
Mechanism of Action
The utility of 1-(4-Fluorophenoxy)-3-nitrobenzene in a bioassay is contingent on its interaction with the enzyme of interest. For instance, in a cytochrome P450 assay, the enzyme would hydroxylate the substrate, and this modification can be detected using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence. The rate of this reaction is indicative of the enzyme's activity.
Comparative Analysis of Bioassay Substrates
The selection of an appropriate substrate is a critical decision in bioassay development. While 1-(4-Fluorophenoxy)-3-nitrobenzene is suitable for specific applications, a comparative evaluation against other available substrates is essential for optimizing assay performance.
| Substrate | Principle of Detection | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| 1-(4-Fluorophenoxy)-3-nitrobenzene | LC-MS | High | High | Moderate | High specificity for certain P450 isoforms. | Requires sophisticated instrumentation (LC-MS). |
| Luciferin-based substrates | Luminescence | Very High | Moderate-High | High | High sensitivity and wide dynamic range. Amenable to high-throughput screening. | Can be prone to interference from colored or fluorescent compounds. |
| Resorufin-based substrates | Fluorescence | High | Moderate | High | High signal-to-background ratio. | pH-sensitive and susceptible to photobleaching. |
| Chromogenic substrates (e.g., p-nitrophenyl phosphate) | Colorimetric | Moderate | Moderate | High | Simple, cost-effective, and does not require specialized equipment. | Lower sensitivity compared to luminescent or fluorescent methods. |
This table provides a high-level comparison of different substrate classes. The choice of substrate will ultimately depend on the specific requirements of the assay, including the nature of the target enzyme, the desired sensitivity, and the available instrumentation.
Experimental Protocols for Bioassay Validation
The following protocols are designed to be self-validating, with explanations for each critical step to ensure a deep understanding of the process.
Protocol 1: Validation of an Enzymatic Assay Using 1-(4-Fluorophenoxy)-3-nitrobenzene
This protocol outlines the validation of a cytochrome P450 enzyme assay using 1-(4-Fluorophenoxy)-3-nitrobenzene as a substrate, with detection by LC-MS.
Objective: To validate the accuracy, precision, and linearity of a CYP3A4 enzyme assay.
Materials:
-
Recombinant human CYP3A4 enzyme
-
1-(4-Fluorophenoxy)-3-nitrobenzene (substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a deuterated analog)
-
LC-MS system
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the CYP3A4 enzyme in a suitable buffer. The concentration should be determined based on preliminary experiments to ensure the reaction is in the linear range.
-
Prepare a stock solution of 1-(4-Fluorophenoxy)-3-nitrobenzene in a compatible solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the potassium phosphate buffer, NADPH regenerating system, and the enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the system to equilibrate.
-
Initiate the reaction by adding the substrate, 1-(4-Fluorophenoxy)-3-nitrobenzene.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be optimized to ensure the reaction rate is linear.
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This step precipitates the protein and halts the enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
Analyze the samples to quantify the formation of the hydroxylated metabolite.
-
-
Validation Parameters:
-
Linearity: Prepare a standard curve of the metabolite of known concentrations to establish the linear range of the assay.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.
-
Specificity: Analyze samples with and without the enzyme to ensure that the formation of the metabolite is enzyme-dependent.
-
Workflow for Bioassay Validation
Caption: A flowchart illustrating the key stages of a bioassay validation workflow.
Conclusion
The validation of bioassays is a cornerstone of reliable drug discovery and development. The selection of an appropriate substrate, such as 1-(4-Fluorophenoxy)-3-nitrobenzene, is a critical step in this process. By understanding the mechanism of action of different substrates and conducting a thorough comparative analysis, researchers can select the most suitable option for their specific needs. The detailed protocols and validation workflows provided in this guide serve as a practical resource for scientists to ensure the generation of high-quality, reproducible data, thereby enhancing the integrity and success of their research endeavors.
References
Safety Operating Guide
Personal protective equipment for handling 1-(4-Fluorophenoxy)-3-nitrobenzene
Handling 1-(4-Fluorophenoxy)-3-nitrobenzene (CAS: 263349-49-1) requires precise logistical planning due to the synergistic hazards of its functional groups. As a critical intermediate in pharmaceutical and agrochemical synthesis, this compound presents a multifaceted risk profile, standardized as H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[1].
As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind these hazards, you can implement self-validating safety systems that protect your team and ensure operational integrity.
Hazard Profile & Mechanistic Causality
To handle this compound safely, you must understand why it is hazardous:
-
Electrophilic Reactivity: The nitroaromatic core is highly reactive and a known systemic toxicant. If absorbed systemically, nitroaromatics can oxidize hemoglobin, leading to methemoglobinemia.
-
Enhanced Lipophilicity: The addition of the fluorophenoxy moiety significantly increases the molecule's partition coefficient (LogP). This lipophilic nature enhances the compound's ability to traverse the lipid-rich stratum corneum of the skin.
-
Solvation Multiplier: When this powder is solvated in common laboratory solvents (e.g., DMSO, Dichloromethane), the solvent acts as a carrier, exponentially increasing the rate of dermal penetration. Standard laboratory PPE is fundamentally insufficient for active liquid handling of this compound.
Quantitative PPE Selection Matrix
Standard nitrile gloves offer a dangerous false sense of security when handling solvated nitroaromatics. According to , nitrobenzene derivatives permeate standard 5-mil nitrile in under 15 minutes[2].
Table 1: Glove Permeation Data & Selection Matrix for Nitroaromatics
| Glove Material | Breakthrough Time | Permeation Rate | Operational Recommendation |
| Butyl Rubber (15 mil) | > 480 min | Excellent | Primary (Mandatory for solutions/spills) |
| Viton / Butyl | > 480 min | Excellent | Primary (For heavy/prolonged exposure) |
| Nitrile (Standard 5 mil) | < 15 min | Poor | Incidental Only (Dry powder weighing only) |
| Neoprene | < 30 min | Fair | Not Recommended |
Note: For ocular protection, splash-proof chemical goggles (not standard safety glasses) are required to prevent micro-particulate dust ingress[1].
Self-Validating Operational Workflow
Every operational protocol must include built-in validation steps to ensure the safety system has not failed.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Conduct all handling within a certified chemical fume hood.
-
Self-Validation: Tape a small strip of a Kimwipe to the bottom of the sash. A steady inward deflection visually validates active negative pressure before you open the chemical container.
-
-
PPE Integrity Check: Don a baseline layer of standard nitrile gloves, followed by outer Butyl rubber gloves.
-
Self-Validation: Before donning the Butyl gloves, perform a pneumatic inflation test (trap air inside and roll the cuff). If the glove holds pressure for 10 seconds without deflating, barrier integrity is confirmed.
-
Phase 2: Active Handling & Transfer
-
Containment Preparation: Place a secondary containment tray under your analytical balance. Line the tray with bright white filter paper.
-
Static Mitigation: Use anti-static weigh boats and an ionizing bar if available, as fluorinated powders can carry static charges, leading to aerosolization.
-
Self-Validation: The white filter paper provides immediate, high-contrast visual confirmation of any micro-spills of the pale/yellowish powder. If the paper remains pristine, your transfer technique is validated.
-
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., Isopropanol or Ethanol), followed by a dry wipe.
-
Self-Validation: Visually inspect the final dry wipe. A completely clean wipe confirms the removal of chemical residue.
-
-
Safe Doffing: Remove the outer Butyl gloves inside the fume hood to ensure any off-gassing remains contained.
Disposal & Waste Management Plan
Because 1-(4-Fluorophenoxy)-3-nitrobenzene contains a side-chain fluorinated aromatic ring, it falls under the broader regulatory umbrella of fluorinated organic waste and PFAS-adjacent disposal protocols[3].
-
Waste Segregation: All liquid waste containing this compound MUST be segregated into the Halogenated Organic Waste stream. Never mix it with standard non-halogenated solvents.
-
Incineration Logistics: Standard incineration is insufficient. The exceptionally strong Carbon-Fluorine (C-F) bonds resist thermal breakdown. According to the , low-temperature incineration can result in incomplete combustion, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas[3].
-
Facility Requirement: Ensure your waste management contractor utilizes high-temperature thermal destruction (>1000°C) equipped with caustic acid-gas scrubbers to successfully mineralize the compound and neutralize the resulting HF and Nitrogen Oxides (NOx).
Emergency Response Pathway
Workflow for emergency response and spill mitigation for 1-(4-Fluorophenoxy)-3-nitrobenzene.
References
-
Title: Hand Protection Chemical Resistance Guide (8th Edition) Source: Ansell / San Francisco State University Environmental Health & Safety URL: [Link]
-
Title: Technical Brief: Per- and Polyfluoroalkyl Substances (PFAS) Incineration Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
